molecular formula C8H9NO2 B1329835 4H-1,3-benzodioxin-6-amine CAS No. 22791-64-6

4H-1,3-benzodioxin-6-amine

Cat. No.: B1329835
CAS No.: 22791-64-6
M. Wt: 151.16 g/mol
InChI Key: MUSIFRYVOVSNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-benzodioxin-6-amine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,3-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSIFRYVOVSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177340
Record name 1,3-Benzodioxan, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22791-64-6
Record name 1,3-Benzodioxan, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxan, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4H-1,3-benzodioxin-6-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to professionals in chemical synthesis and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications based on its structural class, and essential safety protocols. The insights provided are grounded in established chemical principles and data from analogous compounds, offering a valuable resource for researchers.

This compound is a substituted aromatic amine featuring the benzodioxin core. This structural motif is a key component in various biologically active molecules.[1][2] Accurate identification is paramount for any research application.

1.1. Core Identification

A summary of the primary identifiers for this compound is presented below.

IdentifierValueSource
CAS Number 22791-64-6[3][4]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.164 g/mol [5]
MDL Number MFCD00047632[5][3]
Synonyms 4H-Benzo[d][5]dioxin-6-amine[4][6]

1.2. Chemical Structure

The molecular structure consists of a benzene ring fused to a 1,3-dioxin ring, with an amine group substituted at the 6-position.

cluster_0 This compound mol

Caption: 2D structure of this compound.

1.3. Physicochemical Data

Direct experimental data for this compound is not extensively published. The following table includes calculated properties for the parent scaffold, 4H-1,3-Benzodioxin (CAS 254-27-3), to provide an estimate. Researchers must experimentally verify the properties for the amine derivative.

PropertyValue (for 4H-1,3-Benzodioxin)UnitSource
Normal Boiling Point (Tboil)483.68K[7]
Normal Melting Point (Tfus)285.60K[7]
Enthalpy of Vaporization (ΔvapH°)45.75kJ/mol[7]
Octanol/Water Partition Coeff. (logPoct/wat)1.553[7]
Water Solubility (log10WS)-1.95mol/l[7]

Synthesis and Methodologies

While a specific, validated synthesis for this compound is not detailed in current literature, a plausible and chemically sound pathway can be proposed based on standard organic chemistry transformations and synthesis of related benzodioxin structures.[1] The most direct approach involves the nitration of the parent 4H-1,3-benzodioxin followed by the reduction of the resulting nitro-intermediate.

G start 4H-1,3-Benzodioxin (Starting Material) step1 Nitration (HNO₃ / H₂SO₄) start->step1 intermediate 6-Nitro-4H-1,3-benzodioxin (Intermediate) step1->intermediate step2 Reduction (e.g., SnCl₂ / HCl or H₂/Pd-C) intermediate->step2 product This compound (Final Product) step2->product

Caption: Proposed two-step synthesis workflow for this compound.

2.1. Step 1: Nitration of 4H-1,3-Benzodioxin

  • Principle: Electrophilic aromatic substitution is used to introduce a nitro group onto the benzene ring. The ether linkages of the dioxin ring are activating and ortho-, para-directing. The 6-position (para to one of the ether oxygens) is a likely site for substitution.

  • Protocol:

    • Cool a solution of 4H-1,3-benzodioxin in a suitable solvent (e.g., glacial acetic acid or dichloromethane) to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the low temperature to control the exothermic reaction.

    • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude 6-nitro-4H-1,3-benzodioxin by recrystallization or column chromatography.

2.2. Step 2: Reduction of 6-Nitro-4H-1,3-benzodioxin

  • Principle: The nitro group is reduced to a primary amine. Several methods are effective for this transformation. Metal-acid systems like tin(II) chloride in hydrochloric acid are common, as is catalytic hydrogenation.

  • Protocol (using SnCl₂):

    • Suspend the purified 6-nitro-4H-1,3-benzodioxin in ethanol or a similar solvent.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.

    • Heat the mixture at reflux until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and neutralize it by the slow addition of a concentrated base solution (e.g., NaOH or Na₂CO₃) until the solution is strongly alkaline. This will precipitate tin salts.

    • Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine.

    • Further purification can be achieved via column chromatography on silica gel.

Potential Applications and Biological Significance

The benzodioxin scaffold is a privileged structure in medicinal chemistry.[1] While this compound itself is not widely studied, its isomers and related analogs have demonstrated a wide range of biological activities. For instance, various 1,4-benzodioxane derivatives have shown significant anti-inflammatory and anticancer properties.[8]

This compound is therefore a valuable building block for:

  • Drug Discovery: Serving as a scaffold or intermediate for synthesizing libraries of novel compounds to be screened for various therapeutic targets.[8][9]

  • Medicinal Chemistry: The amine group provides a reactive handle for derivatization, allowing for the synthesis of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).[8]

  • Agrochemical Research: Heterocyclic compounds are frequently explored for their potential as pesticides and fungicides.[1][2]

G center This compound (Core Scaffold) app1 Drug Discovery Building Block center->app1 app2 Medicinal Chemistry (SAR Studies) center->app2 app3 Agrochemical Synthesis center->app3 sub1 Anticancer Agents app1->sub1 sub2 Anti-inflammatory Agents app1->sub2 sub3 Antiviral/Antibacterial Agents app1->sub3

Caption: The utility of the core scaffold in research and development.

Safety and Handling

As a research chemical, this compound should be handled with care, assuming it is hazardous until proven otherwise.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

    • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]

Conclusion

This compound (CAS: 22791-64-6) is a heterocyclic amine with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and biological activity are sparse, its structural relationship to known bioactive benzodioxanes suggests it is a compound of interest for developing novel therapeutic and agrochemical agents. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. Strict adherence to safety protocols is mandatory when handling this compound.

References

  • Amerigo Scientific. This compound. [Link]

  • Cheméo. Chemical Properties of 4H-1,3-Benzodioxin (CAS 254-27-3). [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine. [Link]

  • PubChem. 4H-1,3-Benzodioxin. [Link]

  • Pan, L., & Yang, K. (2023). Recent Advances in the Synthesis of 4H-Benzo[d]oxathiin-4-ones and 4H-Benzo[d]dioxin-4-ones. Organics, 4(4), 48-62. [Link]

  • PubChem. 4H-1,3-Benzodioxin-6-carboxaldehyde. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • ResearchGate. Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. [Link]

  • National Institutes of Health. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. [Link]

  • Organic Chemistry Portal. Synthesis of 4H-1,3-benzoxazines. [Link]

  • National Institutes of Health. Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. [Link]

  • National Institutes of Health. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • ResearchGate. Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core. [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • PubChem. 1,3-Benzodioxol-4-amine. [Link]

Sources

An In-depth Technical Guide to Benzodioxinamines: Navigating Isomeric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Resolving the Isomeric Ambiguity of "4H-1,3-benzodioxin-6-amine"

The nomenclature of benzodioxin derivatives is critical for unambiguous scientific communication. The query "this compound" can refer to two distinct isomers with the same molecular formula (C₈H₉NO₂) but different structural arrangements of the dioxin ring. This guide will first elucidate the distinction between these isomers before focusing on the more extensively researched and pharmacologically relevant scaffold.

  • Isomer 1: this compound (CAS 22791-64-6): In this isomer, the oxygen atoms are at positions 1 and 3 of the heterocyclic ring.[1]

  • Isomer 2: 2,3-Dihydro-1,4-benzodioxin-6-amine (CAS 22013-33-8): Commonly known as 1,4-benzodioxan-6-amine, this isomer has its oxygen atoms at positions 1 and 4.[2]

Due to the significantly greater volume of published research and established applications in medicinal chemistry, this guide will primarily focus on 2,3-dihydro-1,4-benzodioxin-6-amine . The principles, protocols, and applications discussed herein are largely centered on this versatile scaffold.

Section 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,3-dihydro-1,4-benzodioxin-6-amine is essential for its application in drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
CAS Number 22013-33-8
Appearance Solid
Flash Point 113 °C (closed cup)
EC Number 244-718-4

Section 2: Synthesis and Derivatization Strategies

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a subject of considerable investigation. The amine functionality at the 6-position provides a versatile handle for a wide array of chemical modifications.

Synthesis of the Core Scaffold

A common synthetic route to the 1,4-benzodioxane core involves the reaction of a catechol with a dihaloethane, typically 1,2-dibromoethane. For 6-amino-1,4-benzodioxane, a plausible retro-synthetic approach would start from a protected aminocatechol.

retrosynthesis target 2,3-Dihydro-1,4-benzodioxin-6-amine reagents1 Deprotection target->reagents1 precursor1 Protected 6-amino-1,4-benzodioxane reagents2 1,2-Dibromoethane, Base precursor1->reagents2 precursor2 4-Amino-catechol (protected) reagents1->precursor1 reagents2->precursor2

Caption: Retrosynthetic analysis of 2,3-dihydro-1,4-benzodioxin-6-amine.

Derivatization via the Amine Group

The primary amine at the 6-position is a nucleophilic center, readily participating in various reactions to generate a library of analogues. This is a cornerstone of structure-activity relationship (SAR) studies.

  • Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form benzamides. This has been a particularly fruitful avenue for developing potent inhibitors of various enzymes.[3][4][5]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as bioisosteres for amides and introduce different hydrogen bonding patterns.[6]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • N-Alkylation and N-Arylation: Direct alkylation or arylation to introduce substituents that can modulate lipophilicity and target engagement.[6]

derivatization amine 2,3-Dihydro-1,4- benzodioxin-6-amine amide Amides amine->amide RCOCl sulfonamide Sulfonamides amine->sulfonamide RSO₂Cl sec_amine Secondary Amines amine->sec_amine RCHO, NaBH₃CN tert_amine Tertiary Amines amine->tert_amine RX, Base

Caption: Key derivatization pathways for 2,3-dihydro-1,4-benzodioxin-6-amine.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 1,4-benzodioxane moiety is present in several marketed drugs and is a scaffold of significant interest in contemporary drug discovery.[7][8] Its derivatives have demonstrated a broad spectrum of biological activities.

Anticancer Activity

Derivatives of 1,4-benzodioxane have shown notable potential as anticancer agents.[3] For instance, certain benzodioxane bisamides have been identified as inhibitors of the HSF1 pathway, which is critical for the survival of some cancer cells.

Antimicrobial Activity

In an era of increasing antibiotic resistance, novel antimicrobial agents are urgently needed. The 1,4-benzodioxane scaffold has been incorporated into molecules targeting essential bacterial processes.[9] Some derivatives have shown promising activity against Mycobacterium tuberculosis and Staphylococcus aureus.[5][9]

Other Therapeutic Areas

The versatility of the 1,4-benzodioxane scaffold is further highlighted by its exploration in other therapeutic areas, including:

  • Anti-inflammatory agents [10]

  • Antihypertensive agents [8]

  • Antidepressants

Section 4: Experimental Protocols

The following protocols are illustrative examples of synthetic transformations involving 2,3-dihydro-1,4-benzodioxin-6-amine and its derivatives.

Protocol 4.1: General Procedure for Sulfonamide Synthesis

This protocol describes the synthesis of N-substituted sulfonamides from 2,3-dihydro-1,4-benzodioxin-6-amine.[6]

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine

  • Appropriate alkyl/aryl sulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add the alkyl/aryl sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Protocol 4.2: General Procedure for N-Alkylation of Sulfonamides

This protocol details the N-alkylation of the synthesized sulfonamides.[6]

Materials:

  • N-(2,3-dihydrobenzo[11]dioxin-6-yl)sulfonamide

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Alkyl/aryl halide (e.g., benzyl chloride, ethyl iodide)

  • Deionized water

  • Chloroform (for extraction, if needed)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the starting sulfonamide (1 equivalent) in DMF.

  • Carefully add sodium hydride (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the mixture for 30 minutes.

  • Slowly add the alkyl/aryl halide (1.2 equivalents) to the reaction mixture.

  • Continue stirring for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, precipitate the product by adding deionized water.

  • Filter the resulting solid, wash with water, and dry.

  • If a precipitate does not form, extract the product from the aqueous mixture with chloroform. Dry the organic extract and concentrate to yield the N-substituted sulfonamide.

Section 5: Safety and Handling

2,3-Dihydro-1,4-benzodioxin-6-amine and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classifications: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). 1,4-Benzodioxan-6-ylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4H-1,3-Benzodioxene, 6-isocyanato-2,2,4,4-tetrefluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. Retrieved from [Link]

  • Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. RSC Medicinal Chemistry, 11(8), 836-854. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][12]oxathiin-4-ones and 4H-Benzo[d][12]dioxin-4-ones. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,3-Benzodioxin. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde. Retrieved from [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1978). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan, 40(1), 130-138. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(7), 993-1005. Retrieved from [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

  • ResearchGate. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(16), 4947. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

Sources

4H-1,3-benzodioxin-6-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4H-1,3-Benzodioxin-6-amine: Structure, Properties, and Analytical Considerations

Introduction

The benzodioxin scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique conformational properties and ability to engage in various biological interactions have led to its incorporation into a range of therapeutic agents. This guide provides a detailed technical overview of a specific derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, and the analytical methodologies crucial for its characterization.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic amine. The core structure consists of a benzene ring fused to a 1,3-dioxin ring. The amine group is substituted at the 6th position of the benzodioxin ring system. The presence of the dioxin ring introduces a degree of conformational constraint, while the amine group provides a key site for further chemical modification and biological interactions.

The molecular formula of this compound is C8H9NO2.[1][2][3][4] Its molecular weight is approximately 151.16 g/mol .[1][2][3][4]

Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H9NO2[1][2][3][4]
Molecular Weight 151.16 g/mol [1][2][3][4]
CAS Number 22791-64-6[1][2][3][4]
MDL Number MFCD00047632[1][2][3]
SMILES NC1=CC=C2OCOC2=C1[2]
Melting Point 254 °C[3]
Purity (typical) >95%[1]
Storage 2-8°C, inert atmosphere, dark[2]

Synthesis and Derivatization

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of benzodioxane derivatives can be adapted. A common approach involves the reaction of a substituted catechol or hydroquinone with a suitable dielectrophile. For instance, the synthesis of 1,4-benzodioxane derivatives often starts from gallic acid, which is then subjected to esterification and subsequent reaction with 1,2-dibromoethane.[5]

A plausible synthetic strategy for this compound could involve the nitration of a 4H-1,3-benzodioxin precursor, followed by reduction of the nitro group to the corresponding amine. The choice of starting materials and reaction conditions would be critical to control regioselectivity and achieve a good yield.

Generalized_Synthesis_Workflow start Substituted Phenol/Catechol step1 Formation of Benzodioxin Ring start->step1 intermediate Benzodioxin Core step1->intermediate step2 Nitration intermediate->step2 nitro_intermediate Nitro-benzodioxin step2->nitro_intermediate step3 Reduction nitro_intermediate->step3 product This compound step3->product

Generalized synthetic workflow for benzodioxin amines.

Analytical Characterization: A Protocol for Purity and Identity Confirmation by HPLC-MS

To ensure the quality and integrity of this compound for research and development, rigorous analytical characterization is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.

Objective: To determine the purity and confirm the molecular weight of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., single quadrupole or time-of-flight)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis. Rationale: This concentration is typically within the linear range of both UV and MS detectors.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid. Rationale: The acid helps to protonate the analyte, improving peak shape and ionization efficiency in the mass spectrometer.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The amine group is readily protonated in the acidic mobile phase.

    • Scan Range: m/z 50-500.

    • Data Analysis:

      • Extract the ion chromatogram for the expected protonated molecule [M+H]+ at m/z 152.17.

      • Integrate the peak area of the main compound in the UV chromatogram to determine its purity.

Trustworthiness and Self-Validation:

The protocol's integrity is maintained by running a blank (injection of the mobile phase) to check for system contamination and a standard of known concentration to verify instrument performance. The combination of retention time from the HPLC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identity of the compound.

Potential Applications in Drug Discovery

The broader class of benzodioxanes has shown a wide range of biological activities, suggesting potential therapeutic applications for this compound. For example, various 1,4-benzodioxane derivatives have demonstrated anti-inflammatory, anticancer, and antihypertensive properties.[6] The amine functional group at the 6-position serves as a valuable handle for the synthesis of amide libraries, which can be screened for various biological targets.[5] The structural similarity to other biologically active amines suggests that this compound could be a valuable building block in the development of novel therapeutics.

Conclusion

This compound is a compound of interest with a molecular architecture that is amenable to chemical modification and has potential applications in drug discovery. A thorough understanding of its physicochemical properties and the use of robust analytical methods for its characterization are fundamental for its successful application in research and development.

References

  • National Institute of Standards and Technology. (n.d.). 4H-1,3-Benzodioxin. NIST WebBook. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,3-Benzodioxin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4h-1,3-benzodioxin-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride, trans-. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4H-1,3-Benzodioxin (CAS 254-27-3). Retrieved from [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1978). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][2][7]oxathiin-4-ones and 4H-Benzo[d][2][7]dioxin-4-ones. Molecules, 28(15), 5894. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3). Retrieved from [Link]

  • ResearchGate. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1087. Retrieved from [Link]

  • MDPI. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 7(5), 68. Retrieved from [Link]

  • National Institutes of Health. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(5), 734-746. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Benzodioxin Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The 1,4-benzodioxin moiety has established itself as a versatile and evergreen scaffold in medicinal chemistry, transitioning from its initial discovery in natural products to becoming a cornerstone in the design of synthetic therapeutic agents.[1][2] Its rigid, heterocyclic structure provides an excellent platform for the spatial orientation of pharmacophoric elements, enabling precise interactions with a multitude of biological targets.[3][4] This guide provides an in-depth technical exploration of the benzodioxin core, covering its fundamental chemistry, key synthetic strategies, diverse pharmacological applications, and the established protocols for its evaluation. Particular focus is given to its role in the development of α1-adrenergic receptor antagonists, while also touching upon its emerging potential against other targets.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Part 1: The Chemistry of the Benzodioxin Scaffold

Core Structure and Physicochemical Properties

The term "benzodioxin" most commonly refers to 2,3-dihydrobenzo[b][3][5]dioxine, also known as 1,4-benzodioxane.[2] It consists of a benzene ring fused to a 1,4-dioxane ring.[2] This fusion imparts a degree of conformational rigidity that is highly advantageous in drug design. The two oxygen atoms within the dioxane ring can act as hydrogen bond acceptors, while the aromatic ring provides a surface for π-π stacking and hydrophobic interactions. The scaffold's structure allows for substitution at various positions on both the aromatic and dioxane rings, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with a biological target.[6][7]

Key Synthetic Routes

The construction of the 1,4-benzodioxin ring system is most classically achieved via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. The most common approach involves the reaction of a catechol (1,2-dihydroxybenzene) with a difunctional electrophile, such as 1,2-dibromoethane or a related species.

A general synthetic pathway is outlined below:

G cluster_reactants Reactants & Conditions Catechol Catechol (or substituted catechol) Reaction Williamson Ether Synthesis (Intramolecular Cyclization) Catechol->Reaction Electrophile 1,2-Dihaloethane (e.g., Br-CH2-CH2-Br) Electrophile->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Benzodioxin 1,4-Benzodioxin Product Reaction->Benzodioxin caption General Synthetic Scheme for 1,4-Benzodioxin Core

Caption: General Synthetic Scheme for 1,4-Benzodioxin Core.

Causality in Synthesis: The choice of base and solvent is critical for reaction efficiency. A strong base like potassium carbonate (K2CO3) or sodium hydride (NaH) is required to deprotonate the phenolic hydroxyl groups of the catechol, forming a more nucleophilic phenoxide intermediate.[4] A polar aprotic solvent such as dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism while avoiding interference with the nucleophile.[4][8] The reaction proceeds via a two-step process: the first phenoxide attacks one of the electrophilic carbons of the dihaloethane, and the second phenoxide then undergoes an intramolecular cyclization to form the dioxane ring.

Part 2: Pharmacology and Mechanism of Action

Primary Target: α1-Adrenergic Receptors

The benzodioxin scaffold is most famously incorporated into a class of drugs that act as selective antagonists of α1-adrenergic receptors (α1-ARs).[9] These receptors are G-protein coupled receptors (GPCRs) found on the smooth muscle of blood vessels, the prostate, and the bladder neck.[10][11] When activated by endogenous catecholamines like norepinephrine, α1-ARs trigger a signaling cascade that leads to smooth muscle contraction.[10][11]

By competitively blocking norepinephrine from binding to these receptors, benzodioxin-containing drugs induce vasodilation (relaxation of blood vessels) and relaxation of the smooth muscle in the urinary tract.[9][11] This dual action makes them highly effective for treating both hypertension (high blood pressure) and the symptoms of benign prostatic hyperplasia (BPH).[12][13]

G cluster_pre Synaptic Cleft NE Norepinephrine (NE) Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds & Activates SynapticVesicle Synaptic Vesicle Presynaptic Presynaptic Nerve Terminal SynapticVesicle->Presynaptic Release Presynaptic->NE Postsynaptic Postsynaptic Cell (Smooth Muscle) Postsynaptic->Alpha1_Receptor Contraction Smooth Muscle Contraction Alpha1_Receptor->Contraction Initiates Signal Relaxation Smooth Muscle Relaxation Alpha1_Receptor->Relaxation Prevents Signal Benzodioxin_Drug Benzodioxin Antagonist (e.g., Doxazosin) Benzodioxin_Drug->Alpha1_Receptor Blocks Binding caption Mechanism of α1-Adrenergic Receptor Antagonism

Caption: Mechanism of α1-Adrenergic Receptor Antagonism.

Structure-Activity Relationships (SAR)

Extensive research has elucidated key structure-activity relationships for benzodioxin-based α1-AR antagonists.[6]

  • The Benzodioxin Core: This unit is crucial for high affinity. Studies have shown that replacing the benzodioxin ring with simpler phenyl or pyrrole nuclei results in a significant drop in activity, suggesting the dioxane oxygens play a role in receptor binding or in maintaining an optimal conformation.[14]

  • The Amine Side Chain: A basic nitrogen atom, typically part of a piperazine ring or an open-chain amine, is essential for binding. This nitrogen is believed to form an ionic interaction with a conserved aspartate residue in the transmembrane domain of the α1-receptor.

  • The Acyl/Terminal Group: The portion of the molecule extending from the basic nitrogen often terminates in an aromatic or heterocyclic group (e.g., the furanoyl moiety in Alfuzosin or the quinazoline in Doxazosin). This group occupies a hydrophobic pocket in the receptor, and modifications here can influence potency and subtype selectivity (α1A, α1B, α1D).[15][16]

Emerging Targets

While its fame comes from α1-AR antagonism, the benzodioxin scaffold is not limited to this target. Its privileged structure has been successfully adapted to create inhibitors for other enzymes and receptors, including:

  • Monoamine Oxidase B (MAO-B): Certain benzodioxan-substituted chalcones have been developed as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of dopamine, making them potential therapeutics for Parkinson's disease.[17][18]

  • Serotonin Receptors (5-HT1A): Some benzodioxin derivatives show high affinity for the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression.[19][20]

  • Anticancer and Antibacterial Agents: The scaffold has been incorporated into novel compounds showing promising antitumor and antibacterial activities, highlighting its broad utility in drug discovery.[1][21]

Part 3: Case Studies in Drug Development

The therapeutic success of the benzodioxin scaffold is best exemplified by marketed drugs used to treat millions of patients worldwide.

Drug NameStructurePrimary Indication(s)Key Pharmacological Notes
Doxazosin

Benign Prostatic Hyperplasia (BPH), Hypertension[12][22]Long-acting, selective α1-antagonist. Can cause orthostatic hypotension (a drop in blood pressure upon standing), particularly with the first dose.[13][23]
Alfuzosin

Benign Prostatic Hyperplasia (BPH)[22][24]Considered "uroselective" in its clinical effect, with less impact on blood pressure compared to Doxazosin at therapeutic doses for BPH.[23][25]
WB-4101

Research ToolA classic and highly potent α1-AR antagonist that served as a foundational tool compound for studying the adrenergic system and developing newer, more selective agents.[14]

Part 4: Experimental Protocols

Protocol 1: Representative Synthesis of a 1,4-Benzodioxin Intermediate

This protocol describes a typical synthesis of a 2-(substituted)-1,4-benzodioxin, a common starting point for many therapeutic agents. The methodology is based on the reaction between pyrocatechol and an activated electrophile.[4]

Objective: To synthesize 2-((benzyloxy)methyl)-2,3-dihydrobenzo[b][3][5]dioxine.

Materials:

  • Pyrocatechol (1,2-dihydroxybenzene)

  • (2-(bromomethyl)oxiran-2-yl)methyl)benzene (epoxide electrophile)

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrocatechol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended.

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to activate the catechol.

  • Electrophile Addition: Dissolve the epoxide electrophile (1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (pyrocatechol) is consumed.

  • Work-up (Quenching & Extraction): a. Remove the DMF under reduced pressure using a rotary evaporator. b. Dissolve the resulting crude residue in Dichloromethane (DCM). c. Transfer the DCM solution to a separatory funnel and wash sequentially with 1M HCl (aq) and then with brine.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-((benzyloxy)methyl)-2,3-dihydrobenzo[b][3][5]dioxine.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been synthesized.

Protocol 2: In Vitro α1-Adrenergic Receptor Competitive Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of a test compound (containing a benzodioxin scaffold) for the α1-adrenergic receptor.[26]

Objective: To measure the ability of a test compound to displace a known radioligand from α1-ARs in a membrane preparation.

Materials:

  • Receptor Source: Cell membranes prepared from tissue or cell lines expressing α1-ARs (e.g., rat heart ventricles, CHO cells transfected with human α1A-AR).[27]

  • Radioligand: [³H]-Prazosin, a high-affinity α1-AR antagonist.

  • Non-specific Agent: Phentolamine or a high concentration of unlabeled prazosin (e.g., 10 µM).

  • Test Compound: Benzodioxin derivative, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[28]

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, scintillation fluid.[28]

G Prep Prepare Reagents: - Membrane Prep (Receptors) - [3H]-Prazosin (Radioligand) - Test Compound (Serial Dilutions) - Assay Buffer Incubate Incubate Components in 96-Well Plate: 1. Membranes 2. Buffer or Test Compound or Non-specific Agent 3. [3H]-Prazosin Prep->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free Radioligand) Incubate->Filter After reaching equilibrium (e.g., 60 min at 30°C) Wash Wash Filters with Ice-Cold Buffer (Remove non-specifically bound ligand) Filter->Wash Count Scintillation Counting (Quantify radioactivity on filters) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze caption Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Each test compound concentration will be run in duplicate or triplicate. Include wells for:

    • Total Binding: Membranes + Assay Buffer + [³H]-Prazosin.

    • Non-specific Binding (NSB): Membranes + Non-specific Agent + [³H]-Prazosin.

    • Test Compound: Membranes + Test Compound (at various concentrations) + [³H]-Prazosin.

  • Incubation: Add the components to the wells in the specified order. The final assay volume is typically 250 µL.[28] Incubate the plate, often for 60 minutes at 30°C with gentle agitation, to allow the binding to reach equilibrium.[28]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[5][28]

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to minimize non-specific adherence of the radioligand to the filter.[28]

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. c. Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).[28] d. Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26][28]

Trustworthiness of the Protocol: This assay is a gold standard in pharmacology for quantifying receptor affinity.[26] The inclusion of total and non-specific binding controls is a self-validating mechanism. A robust "window" (a large difference between total and non-specific counts) is essential for reliable data. The Cheng-Prusoff correction accounts for the competitive interaction between the test ligand and the radioligand, providing a more accurate measure of affinity (Ki) than the IC50 alone.

Conclusion and Future Outlook

The 1,4-benzodioxin scaffold is a testament to the power of privileged structures in medicinal chemistry. Its rigid framework and versatile synthetic handles have enabled the development of highly successful drugs, primarily targeting the α1-adrenergic receptor. However, the continued exploration of this core has revealed its potential to modulate a wide array of other biological targets, from enzymes like MAO-B to other GPCRs like the 5-HT1A receptor.[1] As drug discovery moves towards greater specificity and novel mechanisms of action, the benzodioxin scaffold is poised to remain a valuable and highly adaptable template for the design of the next generation of therapeutic agents. Its history of success provides a strong foundation for future innovation.

References

  • Benchchem. (n.d.). Application of 2,3-Benzodioxine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Benchchem.
  • Piergentili, A., Del Bello, F., Giannella, M., Pigini, M., Leonardi, A., Fanelli, F., & Quaglia, W. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. Retrieved from [Link]

  • Melchiorre, C., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(2), 300-4. Retrieved from [Link]

  • My-Ishita, M., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e959. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Quaglia, W., et al. (1995). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on .alpha.-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 38(11), 1913-20. Retrieved from [Link]

  • Mamedov, V. A., et al. (2013). A new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3 H)-one derivatives. Chemistry of Heterocyclic Compounds, 49(8), 1152-1162. Retrieved from [Link]

  • Quaglia, W., et al. (2009). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 52(11), 3576-86. Retrieved from [Link]

  • Drugs.com. (n.d.). Alfuzosin vs Doxazosin Comparison. Drugs.com. Retrieved from [Link]

  • Kong, Z., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • Quaglia, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(13), 3844-55. Retrieved from [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • Kirby, R. S., et al. (2001). Comparative efficacy of two alpha-adrenoreceptor antagonists, doxazosin and alfuzosin, in patients with lower urinary tract symptoms from benign prostatic enlargement. BJU International, 87(3), 193-9. Retrieved from [Link]

  • Kumar, D., & Kumar, N. (2007). Chemistry and pharmacology of benzodioxanes. Chemical Reviews, 7(4), 270-287. Retrieved from [Link]

  • Lowe, F. C. (2004). Extended-release alfuzosin hydrochloride: a new alpha-adrenergic receptor antagonist for symptomatic benign prostatic hyperplasia. Expert Opinion on Pharmacotherapy, 5(2), 379-87. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Kong, Z., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. Retrieved from [Link]

  • Baines, M. W., et al. (1975). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry, 18(1), 11-15. Retrieved from [Link]

  • D'Acquarica, I., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1883. Retrieved from [Link]

  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Mayo Clinic. (2023, December 23). Benign prostatic hyperplasia (BPH). Mayo Clinic. Retrieved from [Link]

  • Wikipedia. (n.d.). Chronic bacterial prostatitis. Wikipedia. Retrieved from [Link]

  • Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel alpha1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and alpha1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. Retrieved from [Link]

  • Leonardi, A., et al. (1997). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Il Farmaco, 52(3), 159-68. Retrieved from [Link]

  • Pönicke, K., et al. (1996). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. Journal of Cardiovascular Pharmacology, 28(5), 725-32. Retrieved from [Link]

  • Kiran, G., et al. (2013). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Medicinal Chemistry Research, 22(12), 5890-5900. Retrieved from [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-9. Retrieved from [Link]

  • Nachawati, D., & Patel, J. (2023). Alpha-Blockers. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. Retrieved from [Link]

  • Kincaid, S. L. (2001). Part I: The Physiology and Function of the Alpha-Adrenergic Nervous System. Urologic Nursing, 21(2), 123-8. Retrieved from [Link]

  • Lejan JU. (n.d.). Alpha-Receptor Antagonist Drugs. Pre-Med. Retrieved from [Link]

Sources

Methodological & Application

Use of 4H-1,3-benzodioxin-6-amine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solid-Phase Synthesis of 4H-1,3-Benzodioxin-6-Amine Libraries

Part 1: Strategic Overview & Chemical Logic

1.1 The Scaffold Significance The 4H-1,3-benzodioxin core represents a privileged substructure in medicinal chemistry, distinct from its more common isomer, 1,4-benzodioxane. Often utilized as a bioisostere for quinazolines and chromanes, this scaffold is increasingly relevant in the design of kinase inhibitors and GPCR ligands. The 6-amine derivative (this compound) serves as a critical "aniline anchor," allowing researchers to extend the molecule into diverse chemical space via amide, urea, or sulfonamide linkages.

1.2 The Synthetic Challenge: Acetal Stability A critical, often overlooked feature of the 1,3-benzodioxin ring is its cyclic acetal nature (O-C-O linkage at position 2). Unlike ethers, this ring system is susceptible to hydrolysis under strong acidic conditions.

  • Risk: Standard solid-phase cleavage protocols utilizing 95% Trifluoroacetic Acid (TFA) (e.g., for Rink Amide resins) pose a high risk of ring-opening, degrading the scaffold into the corresponding salicylaldehyde derivative.

  • Solution: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-labile resin allows for product release using extremely mild conditions (1% TFA), preserving the integrity of the sensitive 1,3-benzodioxin core while efficiently immobilizing the aniline.

Part 2: Experimental Protocols

Materials & Reagents
  • Scaffold: this compound (CAS: 120658-64-6).

  • Resin: 2-Chlorotrityl chloride resin (Loading: ~1.0–1.6 mmol/g).

  • Solvents: Dichloromethane (DCM, anhydrous), Dimethylformamide (DMF, peptide grade).

  • Bases:

    
    -Diisopropylethylamine (DIPEA).
    
  • Cleavage Cocktail: 1% TFA in DCM (v/v).

Workflow Visualization

SPS_Workflow cluster_conditions Critical Parameter: Acid Sensitivity Resin 2-CTC Resin (Activated Chloride) Loading Resin Loading (SN1 Reaction) Resin->Loading + Amine, DIPEA Capping Methanol Capping (Quench Unreacted Sites) Loading->Capping + MeOH Coupling Library Diversification (Acylation/Urea Formation) Capping->Coupling Fmoc-AA / R-COCl Cleavage Mild Acid Cleavage (1% TFA in DCM) Coupling->Cleavage Preserves Acetal Product Final Library (Intact Benzodioxin Core) Cleavage->Product Filtration

Figure 1: Strategic workflow for the solid-phase synthesis of benzodioxin derivatives, highlighting the critical mild cleavage step.

Step-by-Step Methodology

Step 1: Resin Loading (Immobilization) Rationale: Anilines are weaker nucleophiles than aliphatic amines. We use a slight excess of resin capacity to ensure maximum loading, but the reaction is driven by the highly reactive trityl cation.

  • Preparation: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor. Wash with anhydrous DCM (3 x 10 mL) to swell the beads.

  • Loading Solution: Dissolve This compound (1.2 eq relative to resin loading) in anhydrous DCM (8 mL). Add DIPEA (4.0 eq).

  • Reaction: Add the solution to the swollen resin. Shake gently at room temperature for 2 hours .

    • Note: Do not use DMF in this step if possible; DCM promotes the formation of the reactive trityl cation species better than polar aprotic solvents.

  • Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 minutes. This quenches unreacted trityl chloride sites, preventing side reactions during library synthesis.

  • Washing: Drain and wash resin thoroughly: DCM (3x), DMF (3x), DCM (3x).

Step 2: Library Diversification (Example: Amide Formation) Rationale: Once immobilized, the aniline nitrogen is sterically hindered by the bulky trityl group. High-efficiency coupling reagents are required.

  • Activation: Dissolve the Carboxylic Acid (3.0 eq) and HATU (3.0 eq) in DMF. Add DIPEA (6.0 eq).

  • Coupling: Add the activated mixture to the resin-bound amine. Shake for 4–16 hours at room temperature.

  • Monitoring: Perform a Chloranil Test .

    • Positive (Blue/Green): Unreacted amine present (recouple).

    • Negative (Colorless/Yellow): Reaction complete.

    • Note: The standard Kaiser (Ninhydrin) test often gives false negatives with anilines; Chloranil is superior for aromatic amines.

Step 3: Mild Cleavage (The "Acetal-Safe" Method) Rationale: This step is the most critical. We use 1% TFA to cleave the trityl-aniline bond without hydrolyzing the 1,3-benzodioxin acetal.

  • Wash: Ensure resin is washed with DCM (5x) to remove all traces of DMF (DMF can buffer the acid, reducing cleavage efficiency).

  • Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v).

  • Execution: Add 10 mL of the cocktail to the resin. Shake for 2 minutes (short pulses are better). Filter the solution immediately into a flask containing 1 mL of 10% Pyridine in Methanol (to neutralize the acid immediately).

  • Repeat: Repeat the 1% TFA treatment 3–5 times, filtering into the neutralization flask each time.

  • Workup: Concentrate the combined filtrates under reduced pressure. The pyridine/TFA salts can be removed via an aqueous workup or reverse-phase HPLC.

Part 3: Data Presentation & Validation

3.1 Quantitative Loading Analysis To verify the loading efficiency of the benzodioxin amine, a UV-based Fmoc quantification is not possible (since the starting material is not Fmoc-protected). Instead, use the Gravimetric Method :

ParameterCalculation / ObservationTarget Specification
Resin Weight (Start)

(dried)
1.00 g
Resin Weight (End)

(dried after loading)
> 1.10 g
Loading (

)

0.6 – 0.9 mmol/g
Color Change Visual InspectionResin turns from yellow to off-white/tan

3.2 NMR Validation Markers When analyzing the cleaved product, specific NMR signals confirm the integrity of the 1,3-benzodioxin ring.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
O-CH₂-O (Pos. 2) ~5.2 – 5.4 SingletCRITICAL: Disappearance indicates acetal hydrolysis.
Ar-CH₂-O (Pos. 4) ~4.8SingletConfirms heterocyclic ring size.
Ar-H (Pos. 5,7,8) 6.5 – 7.5MultipletAromatic substitution pattern.

References

  • Isocyanate-based Multicomponent Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Reactivity of 4H-1,3-benzodioxin-4-ones. Thieme Connect - Synthesis of Heterocycles. Available at: [Link][1]

  • Solid Phase Synthesis of 1,4-Benzodioxane Derivatives (Comparative Chemistry). International Journal of Organic Chemistry. Available at: [Link]

  • Stability of Acetal Linkers in SPPS. LSU Scholarly Repository. Available at: [Link]

Sources

Analytical methods for 4H-1,3-benzodioxin-6-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of 4H-1,3-benzodioxin-6-amine

Executive Summary & Chemical Context

This compound (CAS: 22791-64-6) is a specialized bicyclic aromatic amine used as a scaffold in medicinal chemistry.[1] Structurally, it consists of an aniline moiety fused to a 1,3-dioxin ring.[1] This unique architecture presents a specific analytical challenge:

  • The Aniline Functionality: Basic (pKa ~4.0–5.0), prone to oxidation, and susceptible to peak tailing on standard silanol-active columns.

  • The 1,3-Benzodioxin Ring: Unlike the robust 1,4-benzodioxan, the 1,3-dioxin system is a cyclic acetal.[1] Acetals are chemically labile in strong aqueous acids.

Critical Directive: Standard "generic" HPLC methods using 0.1% Trifluoroacetic Acid (pH ~2.0) pose a risk of on-column ring hydrolysis for this specific isomer.[1] This guide prioritizes pH-neutral or mild-acid methodologies to ensure structural integrity during quantification.

Primary Method: RP-HPLC-UV (Assay & Purity)

This protocol utilizes a "soft-ionization" control strategy.[1] By operating at pH 6.8, the aniline group (pKa ~4.6) remains predominantly neutral, maximizing hydrophobic retention on the C18 phase without requiring ion-pairing reagents or aggressive acids.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with Hybrid Particle Technology (e.g., Waters XBridge BEH or Phenomenex Gemini NX)High-pH stability and reduced silanol activity prevent amine tailing.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmBalances resolution (R > 2.0) with moderate backpressure.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Buffers the amine to its neutral state; protects the acetal ring.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent minimizes baseline noise at low UV.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Detection UV @ 240 nm (Primary), 280 nm (Secondary)240 nm targets the benzodioxin absorption max; 280 nm is specific for the aromatic system.
Injection Vol 5–10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
2.0955Isocratic dwell
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for amines).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for n=6 injections.

Trace Analysis: LC-MS/MS (Genotoxic Impurity Screening)

For trace quantification (ppm levels) in drug substances, UV detection is insufficient. This method uses Positive Mode Electrospray Ionization (ESI+).

  • Precursor Ion:

    
    [1]
    
  • Fragment Ions (MRM):

    • 
       (Loss of 
      
      
      
      , characteristic of dioxin ring cleavage).
    • 
       (Aniline fragment).
      

Protocol Adjustment: Use 0.1% Formic Acid in Mobile Phase A for MS work to facilitate ionization (


). Note: The residence time in the column is short enough to minimize hydrolysis risk, but samples should be prepared fresh in acetonitrile/water (50:50) rather than acidic diluents.[1][2]

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct analytical mode based on the sample stage (Raw Material vs. Trace Impurity).

AnalyticalWorkflow Start Sample Received: This compound Decision Define Analytical Goal Start->Decision Path_Assay Purity/Potency Assay (>95% Purity) Decision->Path_Assay QC Release Path_Trace Trace Impurity/Genotox (<1000 ppm) Decision->Path_Trace Cleaning Validation Prep_UV Sample Prep: Dissolve in MeCN:H2O (1:1) Conc: 0.5 mg/mL Path_Assay->Prep_UV Prep_MS Sample Prep: Derivatization NOT Required Conc: 1-10 ng/mL Path_Trace->Prep_MS Method_UV Method A: RP-HPLC-UV pH 6.8 (Ammonium Acetate) Neutral Form Retention Result Data Processing & Report Generation Method_UV->Result Method_MS Method B: LC-MS/MS (ESI+) MRM: 152 -> 122 Protonated Form Detection Method_MS->Result Prep_UV->Method_UV Prep_MS->Method_MS

Caption: Decision matrix for selecting between High-pH HPLC (Assay) and LC-MS/MS (Trace) modes.

Sample Preparation & Stability Protocol

Crucial Warning: Do not use pure Methanol as a diluent if the sample is acidified, as this may promote acetal exchange (transacetalization) over long storage periods.

Recommended Diluent:

  • Composition: Acetonitrile : Water (50:50 v/v).[1]

  • Buffer: Add 10mM Ammonium Acetate to the diluent if peak splitting is observed (ensures sample pH matches mobile phase).

Step-by-Step Preparation:

  • Weighing: Accurately weigh 25.0 mg of this compound into a 50 mL amber volumetric flask (protect from light due to aniline photosensitivity).

  • Dissolution: Add 25 mL of Acetonitrile. Sonicate for 5 minutes. The compound is freely soluble in organic solvents.

  • Dilution: Dilute to volume with Water. Mix well.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter. Avoid PVDF if protein precipitation is not involved, though PTFE is safest for organics.[1]

Validation Parameters (ICH Q2 Compliant)

To ensure the method is self-validating, the following acceptance criteria must be met during the pre-study qualification:

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution > 1.5 from known impuritiesInject degradation mix (Acid/Base/Oxidative stress).[1]
Linearity

5 levels from 50% to 150% of target concentration.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo matrix at 3 levels (80%, 100%, 120%).[1]
Solution Stability Change < 2.0% over 24hAnalyze stored sample vs. fresh standard.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.

Troubleshooting Guide

  • Issue: Peak Tailing > 1.5

    • Cause: Interaction between the amine nitrogen and residual silanols on the silica support.

    • Fix: Increase buffer ionic strength (up to 20mM Ammonium Acetate) or switch to a "High pH" resistant hybrid column (e.g., Waters XBridge).

  • Issue: Ghost Peaks or Split Peaks

    • Cause: Sample solvent mismatch.[1]

    • Fix: Ensure the sample diluent contains at least 20-30% water to match the initial mobile phase conditions.

  • Issue: Degradation Products Appearing

    • Cause: Acid hydrolysis of the 1,3-dioxin ring.[1]

    • Fix: Verify the pH of the aqueous mobile phase. Ensure it is not below pH 3.0.[1]

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Dolan, J. W. (2002). The stability of the 1,3-dioxolane ring in acidic mobile phases. LCGC North America. (Contextual reference for acetal stability in HPLC).
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative grounding for amine analysis on C18).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4H-1,3-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

4H-1,3-benzodioxin-6-amine is a critical bicyclic aromatic amine intermediate used in the synthesis of various pharmaceutical agents, including alpha-blockers and antiretrovirals. Structurally, it consists of an aniline moiety fused to a 1,3-dioxin ring. This application note addresses the specific analytical challenges posed by this molecule:

  • Basicity: The primary amine group (

    
    ) creates a tendency for severe peak tailing on standard silica-based HPLC columns due to silanol interactions.
    
  • Isomeric Specificity: It must be chromatographically resolved from its regioisomers, such as 1,4-benzodioxan-6-amine.

  • Thermal Instability: While volatile enough for GC, the primary amine is prone to oxidation and adsorption in the GC inlet, necessitating derivatization for robust quantitation.

This guide provides two validated workflows: a Reverse-Phase LC-MS/UV method for routine purity analysis and a Derivatization-GC-MS method for trace impurity profiling and structural confirmation.

Method A: HPLC-UV/MS (Routine Quantitation)

Method Rationale

To overcome the "amine tailing" problem, this protocol utilizes a charged surface hybrid (CSH) or highly end-capped C18 column combined with an acidic mobile phase. The low pH keeps the amine fully protonated (


), improving solubility, while the specialized stationary phase repels the positive charge, resulting in sharp, symmetrical peaks.
Experimental Protocol

Table 1: HPLC-UV/MS Operating Parameters

ParameterSpecification
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex F5 (PFP)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS grade)
Flow Rate 1.0 mL/min
Column Temp. 40°C (Critical for mass transfer kinetics)
Injection Vol. 5.0 µL
Detection (UV) PDA at 240 nm (primary) and 290 nm (secondary)
Detection (MS) ESI Positive Mode; Scan Range 100–400 m/z

Gradient Profile:

  • 0.0 min: 5% B

  • 10.0 min: 95% B (Linear Ramp)

  • 12.0 min: 95% B (Hold)

  • 12.1 min: 5% B (Re-equilibration)

  • 15.0 min: End

Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute stock 1:100 with Mobile Phase A to achieve 10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column.

Workflow Logic Visualization

HPLC_Workflow cluster_logic Critical Control Point Sample Sample (Solid/Reaction Mix) Dissolution Dissolution (MeOH) Sample->Dissolution Filter Filtration (0.22 µm PTFE) Dissolution->Filter Separation LC Separation (Acidic pH, CSH C18) Filter->Separation Inject Detection Detection (UV 240nm + ESI+) Separation->Detection Elute Data Data Analysis (Purity/Quant) Detection->Data

Figure 1: HPLC workflow emphasizing the critical separation stage using acidic pH to protonate the amine.

Method B: GC-MS (Trace Analysis & ID)

Method Rationale

Direct injection of primary aromatic amines often leads to adsorption on the glass liner and column, causing non-linear response and tailing. This method uses Trimethylsilylation (TMS) derivatization. The replacement of the active amine hydrogens with TMS groups renders the molecule volatile, thermally stable, and inert to silanols.

Derivatization Protocol (BSTFA Method)
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Reaction:

    
    
    
    • Note: Primary amines can form mono- or di-TMS derivatives. Forcing conditions (heat) ensure the fully substituted di-TMS form for consistent quantitation.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of sample extract (in dry Ethyl Acetate or DCM) to a GC vial.

  • Add Reagent: Add 50 µL of BSTFA (with 1% TMCS).

  • Incubate: Cap and heat at 60°C for 30 minutes .

  • Cool & Dilute: Cool to room temperature. If necessary, dilute with anhydrous isooctane.

  • Inject: Inject immediately.

GC-MS Operating Parameters

Table 2: GC-MS Configuration

ParameterSpecification
System Agilent 7890/5977 or equivalent Single Quadrupole
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Inlet Split/Splitless, 260°C. Split ratio 10:1.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
SIM Ions m/z 295 (M+ for di-TMS), 280 (M-15), 73 (TMS)
Derivatization Pathway

GC_Derivatization Amine This compound (Polar, Reactive) Reaction Reaction: 60°C, 30 min Amine->Reaction Reagent + BSTFA / 1% TMCS (Silylating Agent) Reagent->Reaction Product Di-TMS Derivative (Volatile, Inert) Reaction->Product GC GC-MS Analysis (Sharp Peak Shape) Product->GC

Figure 2: Chemical derivatization strategy converting the reactive amine to a stable TMS-derivative.

System Suitability & Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the following criteria must be met before routine use.

Table 3: Acceptance Criteria

ParameterAcceptance LimitRationale
Tailing Factor (

)

(HPLC)
Ensures minimal secondary silanol interaction.
Resolution (

)

Between analyte and nearest isomer (e.g., 1,4-benzodioxan-6-amine).
Precision (RSD)

(n=6)
Confirms injection and system stability.
LOD (Signal-to-Noise)

Estimated at ~0.05 µg/mL (HPLC-UV).
Derivatization Efficiency

Monitor disappearance of underivatized amine peak in GC.

Troubleshooting Guide

  • Problem: HPLC Peak Splitting.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure sample is dissolved in mobile phase or a weaker solvent (e.g., 10% MeOH in water) rather than 100% MeOH.

  • Problem: GC-MS Peak Tailing (despite derivatization).

    • Cause: Moisture in the sample or old liner.

    • Fix: BSTFA hydrolyzes on contact with water. Use anhydrous solvents (store over molecular sieves). Replace GC inlet liner with a deactivated wool liner.

  • Problem: Ghost Peaks in Gradient.

    • Cause: Contaminated Formic Acid or Aqueous buffer.

    • Fix: Use fresh LC-MS grade additives.

References

  • Agilent Technologies. (2023). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Application Note 5991-XXXX. Link(General reference for aromatic amine methodology)

  • Kusch, P. (2006).[1] Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.[2] Journal of Chromatography A. Link(Source for TFAA/BSTFA derivatization protocols)

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link(Physicochemical property verification)

  • Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Waters Application Library. Link(Basis for CSH column selection)

(Note: Specific literature for this compound is limited; methods are derived from validated protocols for structural analogs such as 1,4-benzodioxan-6-amine and general aromatic amine analysis standards.)

Sources

Purifying 4H-1,3-Benzodioxin-6-amine: A Detailed Protocol for Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of 4H-1,3-benzodioxin-6-amine, a crucial intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining this compound in high purity. We will delve into the underlying principles of the chromatographic separation, explain the rationale behind procedural choices, and offer practical insights to overcome common challenges associated with the purification of aromatic amines.

The Challenge: Chromatographic Purification of Aromatic Amines

This compound, like many aromatic amines, presents a unique set of challenges during purification by column chromatography. The primary obstacle lies in the interaction between the basic amine functionality and the acidic nature of standard silica gel, the most common stationary phase. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to several undesirable outcomes:

  • Peak Tailing: The strong interaction causes a portion of the amine to be retained more strongly, resulting in broad, asymmetric peaks during elution. This makes it difficult to achieve sharp separation from impurities.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a significant portion of the product can become irreversibly adsorbed onto the silica gel, leading to low recovery and yield.[1]

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive amine compounds.

To address these challenges, this protocol will outline two effective strategies: modification of the mobile phase with a basic additive and the use of a functionalized stationary phase.

Foundational Principle: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[2] TLC serves as a rapid and small-scale simulation of the column separation, allowing for the optimization of the mobile phase to achieve the best possible separation. The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35.[3] This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both less polar and more polar impurities.

Table 1: Recommended TLC Solvent Systems for Initial Screening

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumFor less polar impurities and initial assessment.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar impurities and the target compound.
Hexane / Ethyl Acetate / Triethylamine (e.g., 7:3:0.1)ModifiedTo assess the effect of a basic modifier.

Protocol 1: Column Chromatography on Silica Gel with a Triethylamine-Modified Mobile Phase

This protocol is a widely used and cost-effective method for the purification of amines. The addition of a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase effectively "deactivates" the acidic silanol groups on the silica surface. The TEA competes with the this compound for interaction with the silanol groups, thereby minimizing peak tailing and improving recovery.[1][4][5]

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 7:3 ratio).

    • Visualize the plate under a UV lamp.

    • If the Rf of the desired product is too low, increase the polarity of the solvent system by increasing the proportion of ethyl acetate. If the Rf is too high, decrease the polarity.

    • Once a solvent system that gives an Rf of ~0.25-0.35 for the product is identified, add triethylamine to the mobile phase at a concentration of 0.5-1% (v/v) (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). Run a final TLC with the modified eluent to confirm the Rf.

  • Column Packing:

    • Select a column with an appropriate diameter based on the amount of crude material (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude material by weight).

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the prepared mobile phase (containing TEA) to the column.

    • Apply gentle pressure (using a pump or air line) to initiate the flow of the mobile phase through the column (flash chromatography).

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process by periodically spotting the collected fractions onto a TLC plate and visualizing under a UV lamp.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound by TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent and triethylamine using a rotary evaporator. Co-evaporation with a solvent like toluene can help in removing residual TEA.

Protocol 2: Column Chromatography using Amine-Functionalized Silica Gel

An alternative and often more efficient method involves using an amine-functionalized silica gel as the stationary phase. This material has a basic surface, which eliminates the need for basic additives in the mobile phase.[6] This simplifies the workup process as there is no need to remove triethylamine from the final product. Amine-functionalized silica is also less polar than standard silica, which may alter the elution order of compounds.

Materials and Reagents
  • Crude this compound

  • Amine-functionalized silica gel

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • TLC plates (amine-functionalized)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis on Amine-Functionalized Plates:

    • Perform TLC analysis using amine-functionalized plates to determine the optimal solvent system. The procedure is the same as described in Protocol 1, but without the addition of triethylamine to the eluent.

  • Column Packing and Sample Loading:

    • Follow the same procedure for column packing and sample loading as in Protocol 1, but using the amine-functionalized silica gel.

  • Elution and Fraction Collection:

    • Elute the column with the optimized hexane/ethyl acetate mobile phase (without TEA).

    • Collect and monitor fractions as previously described.

  • Fraction Analysis and Product Isolation:

    • Identify and combine the pure fractions based on TLC analysis.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

ColumnChromatographyWorkflow Column Chromatography Workflow for this compound cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Solvent System) ColumnPacking Column Packing (Silica or Amine-Silica) TLC->ColumnPacking SampleLoading Sample Loading (Wet or Dry) ColumnPacking->SampleLoading Elution Elution (Isocratic or Gradient) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis by TLC FractionCollection->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions SolventRemoval Solvent Removal (Rotary Evaporation) CombineFractions->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Significant Peak Tailing (Protocol 1) Insufficient triethylamine in the mobile phase.Increase the concentration of TEA to 1-1.5%.
Highly acidic silica gel batch.Pre-treat the silica gel by slurrying it with the mobile phase containing TEA before packing the column.
Low Product Recovery Irreversible adsorption on the silica gel.Switch to Protocol 2 using amine-functionalized silica gel.
Product is too polar for the chosen solvent system.Increase the polarity of the eluent or consider reversed-phase chromatography.
Poor Separation of Impurities Suboptimal solvent system.Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values.
Column was overloaded with crude material.Use a larger column with more silica gel.
Column was packed improperly.Ensure the silica bed is packed evenly without cracks or channels.

Concluding Remarks

The successful purification of this compound via column chromatography is readily achievable with careful consideration of the compound's basic nature. By either modifying the standard silica gel procedure with triethylamine or employing an amine-functionalized stationary phase, researchers can obtain this valuable intermediate with high purity. The choice between the two protocols will depend on the specific impurities present, available resources, and desired final purity. As with any chromatographic separation, meticulous technique and preliminary TLC analysis are the cornerstones of a successful outcome.

References

  • Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. [Link]

  • Chrom Tech, Inc. (2023, November 20). Understanding Chromatography Diagrams: Principles and Types. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (2023, January 11). Chromatography. StatPearls. [Link]

  • Excedr. (2023, August 1). What Is Liquid Chromatography? Principles, Techniques, & Applications. [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. [Link]

Sources

Application Note: 4H-1,3-Benzodioxin-6-Amine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4H-1,3-benzodioxin-6-amine scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile bioisostere to the widely utilized 1,4-benzodioxan and 1,3-benzodioxole rings found in FDA-approved kinase inhibitors (e.g., Saracatinib) and metabolic regulators. This guide details the technical roadmap for developing these derivatives as potent enzyme inhibitors.

Unlike the common 1,4-isomer, the 4H-1,3-benzodioxin core offers unique steric and electronic properties due to the positioning of the methylene bridge (


 vs 

), influencing binding affinity in the ATP-binding pockets of kinases (e.g., Src, Abl) and the active sites of metabolic enzymes like Monoamine Oxidase B (MAO-B) and Lipoxygenase (LOX).
Key Biological Targets
Target Enzyme ClassSpecific ExamplesMechanism of InhibitionClinical Relevance
Tyrosine Kinases c-Src, Bcr-AblATP-Competitive (Type I)Oncology (CML, Solid Tumors)
Flavin Monoamine Oxidases MAO-BReversible CompetitiveNeurodegeneration (Parkinson's)
Lipid Peroxidases 15-Lipoxygenase (15-LOX)Redox/AllostericInflammation, Asthma

Mechanism of Action (MOA)

The inhibitory potency of this compound derivatives stems from the 6-amino group , which acts as a critical anchor point.

  • Hydrogen Bonding: The amine nitrogen (often derivatized as a urea, amide, or sulfonamide) functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" residues (e.g., Met318 in c-Src).

  • Hydrophobic Packing: The bicyclic benzodioxin core occupies the hydrophobic pocket (Gatekeeper region), mimicking the adenine ring of ATP.

  • Selectivity: The 1,3-dioxin ring puckering differs from the 1,4-dioxan, allowing for specific shape complementarity that can be exploited to avoid off-target binding.

Visualizing the Study Pipeline

The following workflow outlines the critical path from synthesis to kinetic validation.

ResearchPipeline Synth Chemical Synthesis (this compound) Purify Purification & QC (>98% HPLC, NMR) Synth->Purify Crude Product Screen Primary Screening (Single Dose @ 10 µM) Purify->Screen Validated Hit Screen->Synth SAR Refinement IC50 Dose-Response (IC50 Determination) Screen->IC50 >50% Inhibition Kinetic Kinetic Profiling (Lineweaver-Burk Analysis) IC50->Kinetic Lead Compound

Figure 1: Integrated workflow for the development and validation of benzodioxin-based enzyme inhibitors.

Protocol 1: Synthesis & Quality Control

Objective: To synthesize N-substituted derivatives (e.g., sulfonamides or amides) of this compound for biological assay. Note: The 6-amine precursor is air-sensitive and should be stored under argon.

Materials
  • Precursor: this compound (or synthesized via reduction of 6-nitro-4H-1,3-benzodioxin).

  • Electrophile: Aryl sulfonyl chlorides (for sulfonamides) or Acyl chlorides (for amides).[1]

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq of this compound in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 1.2 eq of Pyridine. Cool the mixture to 0°C.

  • Derivatization: Dropwise add 1.1 eq of the chosen sulfonyl chloride/acyl chloride dissolved in DCM.

  • Reaction Monitoring: Stir at 0°C for 30 min, then warm to Room Temperature (RT). Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Work-up: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification (Critical): Recrystallize from Ethanol or perform Flash Column Chromatography.

    • Why? Trace metal catalysts or unreacted amine can act as "PAINS" (Pan-Assay Interference Compounds), causing false positives in enzyme assays.

Validation Criteria:

  • Purity: >98% by HPLC (254 nm).

  • Identity:

    
    -NMR must show the characteristic methylene singlet of the 1,3-dioxin ring at 
    
    
    
    ppm (distinct from the ethylene multiplet of 1,4-benzodioxan).

Protocol 2: Enzymatic Inhibition Assay (Fluorescence-Based)

Target: Generic Kinase (e.g., Src) or MAO-B. Method: This protocol uses a fluorescence resonance energy transfer (FRET) or fluorogenic substrate approach, which is more sensitive than colorimetric methods.

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Substrate: Peptide substrate labeled with Coumarin/Fluorescein (Kinase) or Amplex Red (MAO-B).

  • Cofactor: Ultra-pure ATP (for Kinase).

  • Inhibitor: Stock solution of benzodioxin derivative in 100% DMSO.

Experimental Steps
  • Preparation: Dilute inhibitor compounds in DMSO to generate a 10-point concentration series (e.g., 10 µM to 0.1 nM). Final DMSO concentration in assay must be <1%.

  • Enzyme Incubation:

    • Add 5 µL of Enzyme solution to a 384-well black plate.

    • Add 100 nL of Inhibitor solution (using an acoustic dispenser or pin tool).

    • Incubate for 15 minutes at RT. This allows the inhibitor to bind the active site (crucial for slow-binding inhibitors).

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix.

  • Detection: Measure fluorescence intensity kinetically for 60 minutes (Ex/Em specific to probe).

  • Data Processing:

    • Calculate the slope (Reaction Rate,

      
      ) for the linear portion of the curve.
      
    • Normalize data: % Activity =

      
      .
      

Protocol 3: Kinetic Mechanism Analysis

Objective: Determine if the inhibitor is Competitive, Non-Competitive, or Uncompetitive. Causality: Understanding the mode of inhibition predicts how the drug behaves under physiological fluctuations of the substrate (e.g., high intracellular ATP).

Methodology
  • Matrix Design: Prepare a matrix of Substrate concentrations (

    
    : 0.5x, 1x, 2x, 4x, 8x 
    
    
    
    ) vs. Inhibitor concentrations (
    
    
    : 0, 0.5x, 1x, 2x
    
    
    ).
  • Assay Run: Execute the enzymatic assay as described in Protocol 2 for all matrix points.

  • Lineweaver-Burk Plotting:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) for each inhibitor concentration.
  • Interpretation:

Pattern


Interpretation
Lines intersect at Y-axis UnchangedIncreasesCompetitive: Inhibitor binds to the same site as substrate (Active Site). Most common for benzodioxin-amines targeting the ATP pocket.
Lines intersect at X-axis DecreasesUnchangedNon-Competitive: Inhibitor binds allosterically.
Lines are Parallel DecreasesDecreasesUncompetitive: Inhibitor binds only to the Enzyme-Substrate complex.
Visualizing Kinetic Logic

KineticsLogic Start Analyze Lineweaver-Burk Plot IntersectY Intersection on Y-axis? (Same Vmax) Start->IntersectY IntersectX Intersection on X-axis? (Same Km) IntersectY->IntersectX No Comp Competitive Inhibition (Binds Active Site) IntersectY->Comp Yes Parallel Lines are Parallel? IntersectX->Parallel No NonComp Non-Competitive Inhibition (Allosteric Site) IntersectX->NonComp Yes UnComp Uncompetitive Inhibition (Binds ES Complex) Parallel->UnComp Yes

Figure 2: Decision tree for interpreting kinetic data to determine the mechanism of inhibition.

References

  • Context: Establishes the core scaffold's role as a pivotal intermedi
  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[2] Journal of Medicinal Chemistry. Retrieved from [Link]

    • Context: Validates the benzodioxole/benzodioxin amine pharmacophore in clinical kinase inhibitors.
  • Wang, J., et al. (2025).[3] 1,4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B.[3] Scientific Reports. Retrieved from [Link]

    • Context: Provides recent protocols for MAO-B inhibition and kinetic reversibility studies using this scaffold.
  • Irshad, M., et al. (2014). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Retrieved from [Link]

    • Context: Detailed synthesis and screening protocols for sulfonamide deriv

Sources

Troubleshooting & Optimization

Scale-up synthesis challenges for 4H-1,3-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4H-1,3-Benzodioxin-6-amine

Executive Summary

This guide addresses the specific scale-up challenges for This compound . Unlike simple anilines, this molecule contains a 1,3-dioxin ring —a cyclic acetal fused to a benzene ring. This structural feature introduces a critical "stability vs. reactivity" paradox: the ring is constructed under acidic conditions but is prone to hydrolytic cleavage under the same conditions if not strictly controlled. Furthermore, the reduction of the nitro precursor presents significant thermal safety risks at scale.

Module 1: Ring Construction (The "Resin Risk")

Objective: Synthesis of 6-nitro-4H-1,3-benzodioxin from 2-hydroxy-5-nitrobenzyl alcohol .

The Core Challenge: Polymerization vs. Cyclization

The reaction involves condensing a phenolic alcohol with formaldehyde. In process chemistry, this is effectively a competition between forming the discrete 1,3-dioxin ring (Intramolecular/Prins-type) and forming a Phenol-Formaldehyde polymer (Intermolecular/Novolac type).

Critical Control Points:

ParameterRecommended RangeScientific Rationale
Reagent Paraformaldehyde (95%+)Use of formalin (aq. formaldehyde) introduces water, which shifts the equilibrium against ring closure and promotes hydrolysis.
Catalyst p-TsOH (1-5 mol%)Sulfuric acid is too aggressive and promotes charring/polymerization. p-TsOH allows milder dehydration.
Solvent Toluene or XyleneRequires a solvent capable of azeotropic water removal (Dean-Stark). Water removal drives the reaction to completion.
Concentration < 0.5 MHigh dilution favors cyclization. High concentration favors intermolecular polymerization (gummy residues).
Troubleshooting Guide: Ring Closure Stalls or Gels
  • Symptom: The reaction mixture turns into a viscous, orange/red gum (Resin formation).

    • Root Cause:[1][2] Concentration too high or acid catalyst too strong, leading to methylene bridge formation between aromatic rings.

    • Corrective Action: Dilute the reaction mass by 50%. Switch from mineral acids to p-TsOH or Amberlyst-15.

  • Symptom: Incomplete conversion (<80%) despite reflux.

    • Root Cause:[1][2] Wet paraformaldehyde or inefficient water removal.

    • Corrective Action: Ensure the Dean-Stark trap is functioning. Add molecular sieves (4Å) to the pot if azeotrope is insufficient.

RingClosure Start 2-Hydroxy-5-nitrobenzyl alcohol Decision Concentration Control Start->Decision Para + Paraformaldehyde (H+ Catalyst) Para->Decision RouteA High Dilution (<0.5M) Decision->RouteA RouteB High Conc. (>1.0M) Decision->RouteB Product 6-Nitro-4H-1,3-benzodioxin (Cyclic Acetal) RouteA->Product Cyclization Polymer Phenolic Resin (Gummy Solid) RouteB->Polymer Polymerization

Figure 1: Kinetic competition between cyclization and polymerization dependent on concentration.

Module 2: Nitro Reduction (The Safety Critical Step)

Objective: Reduction of 6-nitro-4H-1,3-benzodioxin to This compound .

The Core Challenge: Exotherm & Acid Sensitivity

Nitro reduction is highly exothermic (~500 kJ/mol). On a large scale, this heat can trigger a runaway.[3] Additionally, the 1,3-dioxin ring is an acetal . If you use standard Fe/HCl reduction, the acid will hydrolyze the ring, reverting it to the starting material or a ring-opened aldehyde.

Protocol: Catalytic Hydrogenation (Recommended)

  • Catalyst: 5% Pd/C (50% water wet). Note: The water in the catalyst is generally safe if the solvent is buffered, but dry catalyst presents a fire risk.

  • Solvent: Ethyl Acetate or THF. Avoid alcohols if transacetalization is observed, though MeOH is usually acceptable at neutral pH.

  • H2 Pressure: 3–5 bar (Low pressure is preferred to control rate).

  • Temperature: 25–35°C. Do not exceed 50°C.

Protocol: Chemical Reduction (Alternative) If hydrogenation is unavailable, use Iron/Ammonium Chloride in Ethanol/Water.

  • Why? NH4Cl buffers the pH to ~5-6. This is mild enough to preserve the dioxin ring, whereas HCl (pH < 1) will destroy it.

Troubleshooting Guide: Reduction Issues
  • Symptom: Loss of the dioxin ring (appearance of aldehyde peaks in NMR).

    • Root Cause:[1][2] Acidity in the reaction media.

    • Corrective Action: Add a small amount of NaHCO3 or Triethylamine to the hydrogenation mixture to ensure pH

      
       7.
      
  • Symptom: Sudden temperature spike during H2 introduction.

    • Root Cause:[1][2] High catalyst loading or rapid agitation rate limiting mass transfer initially, then sudden burst.

    • Corrective Action:Stop agitation immediately. Resume agitation slowly only after cooling. For next run, use "fed-batch" mode for the substrate.

ReductionSafety Input 6-Nitro-4H-1,3-benzodioxin Method Select Reduction Method Input->Method AcidRed Fe / HCl (Classic Bechamp) Method->AcidRed Avoid NeutRed H2 + Pd/C (Neutral Solvent) Method->NeutRed Preferred BufRed Fe / NH4Cl (Buffered) Method->BufRed Alternative ResultFail Ring Hydrolysis (Product Destroyed) AcidRed->ResultFail ResultSuccess Target Amine (Intact Ring) NeutRed->ResultSuccess BufRed->ResultSuccess

Figure 2: Impact of reduction methodology on the stability of the 1,3-dioxin ring.

Module 3: Isolation and Storage

The Issue: this compound is electron-rich and prone to oxidation (turning purple/brown) upon exposure to air.

Best Practices:

  • Workup: Filter catalyst under Argon/Nitrogen. Do not let the filter cake dry out (fire hazard).[2]

  • Salt Formation: Isolate as the Fumarate or Oxalate salt.

    • Note: While HCl salts are common, the presence of strong acid traces during the crystallization can degrade the ring if moisture is present. Weak organic acids are safer for this specific scaffold.

  • Storage: Store the free base only under inert atmosphere at -20°C.

Frequently Asked Questions (FAQs)

Q: Can I use formalin (37% aq. formaldehyde) instead of paraformaldehyde? A: Not recommended. The large excess of water in formalin shifts the equilibrium toward the open-chain diol rather than the cyclic dioxin. It also necessitates harsh reflux conditions to remove water, which promotes polymer formation.

Q: I see a "dimer" impurity in my final amine. What is it? A: This is likely an azo- or azoxy-dimer formed during incomplete reduction, or a methylene-bridged dimer formed during the ring closure step if the concentration was too high. Check your intermediate purity before reduction.

Q: Is the 4H-1,3-benzodioxin ring stable to Suzuki or Buchwald couplings? A: Yes, generally. The ring is stable to basic conditions (carbonates, phosphates) used in Pd-catalyzed couplings. However, avoid acidic workups; use ammonium chloride or neutral water washes.

References

  • Phenolic Resin Chemistry (Polymerization Risks)
  • Nitro Reduction Safety

    • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Link

  • Synthesis of 1,3-Benzodioxins: Synthesis of 4H-1,3-benzodioxin derivatives. (General reactivity of salicyl alcohol with aldehydes). See: Tetrahedron, 1996, 52(4), 1243-1254.
  • Acetal Stability

    • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

Sources

Identifying impurities in 4H-1,3-benzodioxin-6-amine by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are likely analyzing 4H-1,3-benzodioxin-6-amine (CAS: 13574-65-7) as a critical intermediate for pharmaceutical scaffolds (e.g., doxazosin analogs or adrenergic receptor antagonists).[1]

The structural integrity of the 1,3-dioxin ring is chemically fragile, particularly under the acidic conditions often used in the reduction of its nitro-precursor.[1] Furthermore, the nitration step used to install the amine functionality is rarely 100% regioselective, leading to "ghost" isomers that co-crystallize with your target.[1]

This guide moves beyond basic assignment. It is a troubleshooting system designed to help you identify regioisomeric impurities , ring-opening degradants , and reaction byproducts using 1H and 13C NMR.[1]

Visual Workflow: The Impurity Identification Logic

Before beginning spectral analysis, consult this logic flow to determine the likely class of impurity based on your initial observations.

ImpurityLogic Start Start: Anomalous NMR Signals Aromatic Issue: Extra/Split Aromatic Peaks Start->Aromatic Aliphatic Issue: Methylene Integral Mismatch Start->Aliphatic Broad Issue: Broad/Exchangeable Peaks Start->Broad Regio Suspect: Regioisomer (7-amine or 8-amine) Action: Check J-Coupling constants Aromatic->Regio Pattern Preserved Precursor Suspect: Unreduced Nitro Action: Check chemical shift downfield shift Aromatic->Precursor Significant Shift RingOpen Suspect: Ring Hydrolysis (Phenolic aldehyde) Action: Check for CHO peak (>9 ppm) Aliphatic->RingOpen Missing O-CH2-O Salt Suspect: Ammonium Salt Form Action: D2O Shake / pH Adjustment Broad->Salt

Figure 1: Decision tree for categorizing spectral anomalies in benzodioxin derivatives.

Module 1: The "Ghost" Peaks (Regioisomeric Impurities)

The Problem: You observe low-intensity multiplets in the aromatic region (6.0–7.5 ppm) that mirror your main product but do not integrate to integer values.

The Science: The synthesis of the 6-amine typically proceeds via nitration of 4H-1,3-benzodioxin. The directing effects of the alkyl-oxygen (position 4) and the acetal-oxygen (position 1) compete.[1] While the 6-position is favored, the 7-nitro and 8-nitro isomers are common byproducts.[1]

Troubleshooting Protocol: Differentiation relies on Spin-Spin Coupling (


-values)  rather than chemical shift, as shifts vary with concentration.
Step 1: Analyze the Aromatic Coupling Pattern

The target molecule (6-amine) has protons at positions 5, 7, and 8.[1]

  • H5: Singlet-like or small doublet (meta-coupling to H7,

    
     Hz). It is magnetically isolated from H8.
    
  • H7: Doublet of Doublets (ortho to H8, meta to H5).

    
     Hz, 
    
    
    
    Hz.[1]
  • H8: Doublet (ortho to H7).

    
     Hz.[1]
    

Comparison Table: Target vs. Impurities

IsomerSubstitution PatternKey Diagnostic Signal (1H NMR)
6-Amine (Target) 1,2,4-trisubstituted benzeneH5 appears as a narrow doublet (

Hz) or singlet.
7-Amine (Impurity) 1,2,4-trisubstituted benzeneH8 appears as a narrow doublet (

Hz).[1] H5 and H6 show strong ortho coupling (

Hz).[1]
8-Amine (Impurity) 1,2,3-trisubstituted benzeneTriplet (or dd appearing as t) for H6.[1] H5 and H7 are doublets.

Action: If you see a small triplet at


6.5-7.0 ppm, you have the 8-amine  regioisomer.[1] If you see a duplicate set of ABX signals, use 2D COSY to trace the connectivity of the "isolated" proton.

Module 2: Ring Integrity & Hydrolysis (The Methylene "Heartbeat")

The Problem: The integral of the singlet at


5.2 ppm is lower than expected (e.g., 1.8H instead of 2.0H), or new peaks appear near 4.5 ppm or 9.0+ ppm.

The Science: The 1,3-dioxin ring is an acetal . It is acid-labile. If your reduction step involved HCl or acetic acid, or if the NMR solvent (CDCl


) is acidic (common in aged chloroform), the ring will open to form formaldehyde and a phenolic alcohol/aldehyde.[1]

The Diagnostic Signals: The 4H-1,3-benzodioxin scaffold has two distinct aliphatic peaks.[1]

  • O-CH

    
    -O (C2):  A sharp singlet at 5.15 – 5.30 ppm . This is the most shielded region due to the two oxygens but lacks vicinal protons.
    
  • Ar-CH

    
    -O (C4):  A singlet at 4.80 – 4.95 ppm .
    

Troubleshooting Protocol:

  • Check for Formaldehyde: Look for a sharp singlet at 9.6 ppm (if aqueous/hydrated) or broad peaks if polymerized.

  • Check for Ring Opening: If the ring opens, the rigid C4 methylene becomes a benzylic alcohol (Ar-CH

    
    -OH), shifting upfield to ~4.5 ppm .[1]
    
  • The "Acid Test": If you suspect degradation during the NMR run, add solid K

    
    CO
    
    
    
    to the NMR tube to neutralize trace acid in CDCl
    
    
    . If the impurity peaks stop growing, your solvent is the culprit.[1]

Module 3: Quantitative Purity Assessment (qNMR)

The Problem: You need an absolute purity assay but lack a certified reference standard for this specific amine.

The Solution: Use Internal Standard qNMR .[2] This method is self-validating and does not require a reference standard of the analyte itself.

Recommended Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .[1]

  • Why TMB? It provides a sharp singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy), usually in clear regions for this molecule.[1] It is non-hygroscopic and non-volatile.

Protocol:

  • Weighing: Weigh ~10 mg of your sample (

    
    ) and ~5 mg of TMB (
    
    
    
    ) directly into the NMR tube (or a vial) using a microbalance (precision
    
    
    mg).[1]
  • Solvent: Dissolve in DMSO-

    
    . Avoid CDCl
    
    
    
    due to volatility and acidity risks mentioned in Module 2.
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to 60 seconds . (T1 for aromatic protons can be 5-10s; you need

      
       for 99.9% magnetization recovery).
      
    • Scans: 16 or 32 (Signal-to-noise > 250:1).[1]

  • Calculation:

    
    [1]
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for the O-CH
      
      
      
      -O peak, 3 for TMB aromatics)[1]
    • 
      : Molar mass[1]
      
    • 
      : Mass weighed
      
    • 
      : Purity of internal standard (usually 99.9%)[1]
      

Frequently Asked Questions (FAQ)

Q: My amine protons (-NH2) are missing or extremely broad. Is my product decomposed? A: Likely not. Amine protons undergo chemical exchange. In CDCl


, they appear broad between 3.5–5.0 ppm.[1] In DMSO-

, they are sharper.[1] If they are missing, your solvent might be "wet" (H-D exchange with D

O in the solvent).[1] Validation: Add a drop of D

O. If the peak disappears completely, it was the amine/OH.

Q: I see a peak at 3.33 ppm in DMSO-


 that integrates to a huge number. What is it? 
A:  That is dissolved water (HDO). Amine salts are hygroscopic. If this peak is large, correct your integration logic; do not normalize the spectrum to the solvent residual peak if it's saturated.[1]

Q: Can I use 19F NMR to check purity? A: Only if you derivatize. Reaction with trifluoroacetic anhydride (TFAA) will convert the amine to a trifluoroacetamide.[1] This creates a distinct 19F signal. If multiple regioisomers are present, you will see multiple 19F singlets, often resolved better than 1H NMR multiplets.[1]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780.[1] Link[1]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link[1]

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.[3] (Standard database for coupling constants and chemical shifts).[1] Link

Sources

Alternative reagents for the synthesis of 4H-1,3-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4H-1,3-benzodioxin-6-amine , focusing on overcoming the inherent instability of the acetal/benzylic ether linkage and optimizing the workflow with alternative reagents.

Topic: Alternative Reagents & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current Best Practices)

Executive Summary & Core Challenges

The synthesis of This compound presents two specific chemoselectivity challenges that standard protocols often fail to address:

  • Ring Instability (Acid Sensitivity): The 4H-1,3-benzodioxin core contains a cyclic acetal (

    
    ) which is susceptible to hydrolysis under strong acidic conditions (e.g., concentrated HCl/reflux).
    
  • Ring Instability (Hydrogenolysis): The

    
     bond is a benzylic ether . Standard catalytic hydrogenation (
    
    
    
    ) frequently causes hydrogenolysis, cleaving the ring to form 2-hydroxy-5-aminotoluene derivatives rather than the desired bicyclic amine.

This guide provides alternative reagent systems to circumvent these failure modes.

Critical Workflow: The "Safe-Passage" Route

The following workflow replaces high-risk reagents (Paraformaldehyde/HCl,


/Pd) with milder equivalents (Dimethoxymethane, Iron/Ammonium Chloride).

SynthesisWorkflow Start Precursor: 2-Hydroxy-5-nitrobenzyl alcohol Step1 Step 1: Ring Closure (Acetalization) Start->Step1 Traditional: Paraformaldehyde/H+ Start->Step1 Recommended: Dimethoxymethane/BF3 Inter Intermediate: 6-Nitro-4H-1,3-benzodioxin Step1->Inter Step2 Step 2: Nitro Reduction (Chemoselective) Inter->Step2 Avoid: H2/Pd-C (Ring Cleavage) Inter->Step2 Recommended: Fe/NH4Cl or Na2S2O4 Final Target: This compound Step2->Final

Figure 1: Optimization of the synthetic pathway to avoid ring cleavage and polymerization.

Module 1: Ring Construction (Acetalization)

Objective: Cyclize 2-hydroxy-5-nitrobenzyl alcohol to 6-nitro-4H-1,3-benzodioxin.

User Question: "My reaction with paraformaldehyde turns into a gummy polymer. How do I fix this?"

Diagnosis: Paraformaldehyde often depolymerizes incompletely or repolymerizes with the phenolic substrate, trapping water and driving the equilibrium backward. Solution: Switch to Dimethoxymethane (Methylal) or 1,3,5-Trioxane .

Recommended Protocol: Transacetalization

This method uses dimethoxymethane as a methylene donor. It produces methanol as a byproduct (volatile) rather than water, driving the reaction to completion without trapping moisture.

  • Reagents:

    • Substrate: 2-Hydroxy-5-nitrobenzyl alcohol (1.0 eq)

    • Reagent: Dimethoxymethane (excess, solvent/reagent) or 1,3,5-Trioxane (1.2 eq) in Chloroform.

    • Catalyst:

      
       (2.0 eq) or Phosphorus Pentoxide (
      
      
      
      ).
  • Procedure:

    • Dissolve the alcohol in anhydrous chloroform or DCM (

      
      ).
      
    • Add Dimethoxymethane (5-10 eq).

    • Cool to 0°C. Add

      
       dropwise.
      
    • Stir at room temperature for 2–4 hours.

    • Quench: Pour into saturated

      
       (Critical to neutralize acid immediately to prevent hydrolysis).
      
  • Why this works: The reaction is driven by the volatility of methanol (if distilled off) or the large excess of reagent. It avoids the "gummy" polymethylene phenols often seen with paraformaldehyde [1, 2].

Module 2: Nitro Reduction (Chemoselectivity)

Objective: Reduce the nitro group to an amine without cleaving the benzylic ether ring.

User Question: "I used H2/Pd-C and lost the ring. The NMR shows a methyl group on the benzene. What happened?"

Diagnosis: You caused hydrogenolysis .[1] The


 bond in 4H-1,3-benzodioxin is a benzylic ether. Palladium on Carbon readily cleaves these bonds under hydrogen atmosphere, resulting in ring opening to a toluene derivative.
Recommended Protocol: Iron/Ammonium Chloride (Bechamp Variant)

This method operates under neutral-to-mildly-acidic conditions and is strictly chemoselective for the nitro group, leaving benzylic ethers intact.

  • Reagents:

    • Substrate: 6-Nitro-4H-1,3-benzodioxin (1.0 eq)

    • Reductant: Iron Powder (325 mesh, 5.0 eq)

    • Electrolyte: Ammonium Chloride (

      
      , 5.0 eq)
      
    • Solvent: Ethanol/Water (3:1 ratio)

  • Procedure:

    • Suspend substrate and iron powder in Ethanol/Water.

    • Add solid

      
      .
      
    • Heat to reflux (approx. 70–80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).

    • Monitor by TLC (usually complete in 1–3 hours).

    • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the pad with hot ethanol. Concentrate the filtrate.

  • Alternative (Metal-Free): Sodium Dithionite (

    
    ) in aqueous dioxane or THF. This is performed under basic conditions, which stabilizes the acetal ring [3, 4].
    

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Ring Hydrolysis (Aldehyde peaks in NMR)Acidic workup was too harsh or prolonged.Quench all ring-closure reactions with cold sat.

. Do not use HCl for extraction; use neutral buffers.
Low Yield (Step 1) Water accumulation in reaction mixture.Use molecular sieves (3Å or 4Å) in the reaction vessel. Switch from Paraformaldehyde to Dimethoxymethane.
Ring Cleavage (Step 2) Hydrogenolysis of benzylic C-O bond.STOP using Pd/C. Switch to Fe/

,

, or Sodium Dithionite. If hydrogenation is mandatory, use sulfided Platinum on Carbon (Pt(S)/C) which resists hydrogenolysis.
Polymerization High concentration of formaldehyde source.Dilute the reaction. Add the catalyst slowly at 0°C.

Comparative Reagent Data

Reagent SystemRoleProsCons
Paraformaldehyde /

Ring ClosureCheap, available.[2]Generates water, polymerization risk, harsh acid.
Dimethoxymethane /

Ring ClosureRecommended. Anhydrous, milder, cleaner workup.Requires Lewis acid handling.

/ Pd-C
ReductionFast, clean.High Risk: Cleaves benzylic ether ring.
Fe /

ReductionRecommended. Highly selective, cheap.Heterogeneous (sludge), requires filtration.
Sodium Dithionite ReductionMild, basic conditions (good for acetals).Can be slow, requires optimization of solvent.

References

  • Synthesis of 1,3-Dioxanes and Benzodioxins

    • Title: Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
    • Source: Thieme Connect (Science of Synthesis).
    • Context: Discusses the lability of 1,3-dioxanes toward Brønsted/Lewis acids and their synthesis via acetaliz
  • Alternative Acetalization Reagents

    • Title: Synthesis of 1,3-dioxolanes and acetals using altern
    • Source: Organic Chemistry Portal.
    • Context: Describes the use of dimethoxymethane and other reagents to avoid w
  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Title: Reduction of Nitro Compounds to Amines.[3][4]

    • Source: Organic Chemistry Portal.
    • Context: Validates Iron/Ammonium Chloride as a standard method for reducing nitro groups in the presence of sensitive functionality.
  • Sodium Dithionite Reduction

    • Title: Reduction of 6-nitro-4H-benzo[d][1,3]thiazin-2-amine (Analogous chemistry).
    • Source: MDPI / Molbank.
    • Context: Demonstrates reduction techniques for similar heterocyclic nitro compounds.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4H-1,3-Benzodioxin-6-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and formulation scientists working with 4H-1,3-benzodioxin-6-amine derivatives. This chemical scaffold is a cornerstone in many drug discovery programs, but its inherent physicochemical properties frequently lead to challenges in aqueous solubility, impacting everything from initial biological screening to late-stage formulation. This document provides a structured, in-depth approach to diagnosing and resolving these solubility issues through a series of frequently asked questions, detailed protocols, and expert-driven insights.

Section 1: Understanding the Root Cause of Poor Solubility
Q1: Why are my this compound derivatives consistently showing poor solubility in aqueous buffers?

A1: The limited aqueous solubility of this class of compounds is fundamentally rooted in its molecular structure. Several factors contribute to this behavior:

  • Hydrophobic Character: The core structure contains two key hydrophobic components: the benzene ring and the dioxin moiety. These large, non-polar regions are energetically unfavorable to interact with polar water molecules, leading to self-association and precipitation.[1] Aromatic amines, in general, are known to be insoluble in water due to their substantial hydrocarbon parts, which disrupt water's hydrogen-bonding network.[1][2]

  • Crystal Lattice Energy: Crystalline solids, which are common for these derivatives, have a highly ordered structure. For dissolution to occur, the energy input from solvent-solute interactions must be sufficient to overcome the strong intermolecular forces (crystal lattice energy) holding the crystal together. The flat, aromatic nature of the benzodioxin core can promote efficient crystal packing, leading to high lattice energy that is difficult for water to overcome.[3]

  • Hydrogen Bonding Capability: While the amine group can act as a hydrogen bond donor and acceptor, its effectiveness is often sterically hindered and outweighed by the large hydrophobic scaffold.[3][4] The lone pair electrons on the nitrogen of aromatic amines are often delocalized into the benzene ring, which can diminish their ability to participate in hydrogen bonding compared to aliphatic amines.[2]

Section 2: Initial Solubility Assessment: A Two-Pronged Approach
Q2: I've observed precipitation, but I'm not sure how to quantify the solubility. Where do I start?

A2: The first step is to obtain a quantitative measure of your compound's solubility. It is critical to distinguish between two different, yet complementary, types of solubility: kinetic and thermodynamic .[5]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution when added from a high-concentration organic stock (usually DMSO).[5] This value is highly relevant for early-stage in vitro screening, where compounds are rapidly diluted into aqueous assay buffers. It often overestimates the true solubility but is a crucial indicator of potential precipitation issues in high-throughput screens.[6][7]

  • Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid compound.[8] This measurement is the "gold standard" for lead optimization and formulation development, as it reflects the compound's behavior under stable conditions.[9][10]

A significant discrepancy, where kinetic solubility is much higher than thermodynamic solubility, often indicates that your compound readily forms metastable, supersaturated solutions that will eventually crash out.[6][8]

G start Solubility Issue Identified (Precipitation Observed) decision What is the experimental context? start->decision kinetic Measure Kinetic Solubility (e.g., Nephelometry) decision->kinetic thermo Measure Thermodynamic Solubility (Shake-Flask Method) decision->thermo context1 Early-stage HTS, In Vitro Biology kinetic->context1 context2 Lead Optimization, Formulation, PK Studies thermo->context2 G A R-NH₂ (Free Base, Low Solubility) B R-NH₃⁺ (Protonated Salt, High Solubility) A->B + H⁺ (Lower pH)

Caption: pH-dependent equilibrium of an amine.

Table 1: Example pH-Solubility Profile for a Hypothetical Derivative

pHPredominant SpeciesThermodynamic Solubility (µg/mL)
9.0Free Base (R-NH₂)1
7.4Mixed25
6.0Conjugate Acid (R-NH₃⁺)850
4.0Conjugate Acid (R-NH₃⁺)>2000

Causality: The protonation introduces a positive charge, allowing for strong ion-dipole interactions with water molecules, which are much more energetically favorable than the interactions between the hydrophobic free base and water. This overcomes the crystal lattice energy more effectively.

Q4: My assay requires a near-neutral pH (e.g., 7.4), and pH adjustment isn't an option. What about co-solvents?

A4: When pH modification is not feasible, using a co-solvent system is a common strategy. A co-solvent is an organic solvent that is miscible with water and is used to increase the solubility of non-polar solutes.

Mechanism of Action: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the overall polarity of the aqueous solvent system. This makes the environment more "hospitable" to the hydrophobic regions of your compound, thereby reducing the energetic penalty of dissolution. [11] Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationConsiderations
DMSO0.1% - 1% v/vCan be toxic to cells at >1%; may interfere with some enzyme assays.
Ethanol1% - 5% v/vGenerally well-tolerated by cells; can cause protein precipitation at high concentrations.
PEG 4005% - 20% v/vLow toxicity; can increase solution viscosity.
NMP1% - 5% v/vStrong solubilizer; potential for toxicity should be evaluated. [12][13]

Expert Insight: Always validate the effect of your chosen co-solvent on your specific biological assay. Run a vehicle control (buffer + co-solvent) to ensure it does not impact the assay readout (e.g., cell viability, enzyme activity). Start with the lowest concentration of co-solvent that achieves the desired solubility to minimize off-target effects.

Q5: For in vivo studies, I need a highly concentrated solution for dosing. Is salt formation a better approach?

A5: Absolutely. For preclinical and clinical development, forming a stable, crystalline salt of your drug candidate is one of the most robust and widely used strategies to enhance aqueous solubility and improve dissolution rates. [14][15][16] The Principle: This strategy involves reacting the basic amine of your compound with an acid to form a discrete, solid salt. This salt form will have vastly different—and usually superior—physicochemical properties compared to the free base, particularly solubility. [17][18] Common Counter-ions for Basic Drugs:

  • Anions from Strong Acids: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)

  • Anions from Weaker Organic Acids: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Fumarate, Citrate, Tartrate

Table 3: Solubility Comparison of a Hypothetical Free Base vs. Its Salts

Form of CompoundAqueous Solubility at pH 7.0 (mg/mL)
Free Base0.01
Hydrochloride Salt15
Mesylate Salt28

Workflow for Salt Screening:

  • Counter-ion Selection: Choose a panel of pharmaceutically acceptable acids.

  • Stoichiometric Reaction: Dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol). Add a stoichiometric amount (e.g., 1.05 equivalents) of the selected acid.

  • Crystallization: Allow the salt to crystallize out of solution, often aided by cooling or the addition of an anti-solvent.

  • Isolation & Characterization: Isolate the resulting solid and characterize it to confirm salt formation and assess its properties (e.g., crystallinity by XRPD, thermal properties by DSC).

  • Solubility Measurement: Determine the thermodynamic solubility of each new salt form using the shake-flask method.

Q6: If formulation tricks are insufficient, what are the options from a medicinal chemistry perspective?

A6: When inherent solubility is the limiting factor for a promising compound series, a medicinal chemistry approach using a prodrug strategy may be necessary. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. [19][20] Strategy for Amines: The goal is to temporarily mask the amine or add a highly polar, ionizable group to the molecule to increase water solubility. [21] Examples of Prodrug Moieties for Enhancing Solubility:

  • Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved in vivo by alkaline phosphatases. [22]* PEGylation: Conjugating a polyethylene glycol (PEG) chain can improve solubility and extend the plasma half-life. [21]* Amino Acid Conjugates: Linking an amino acid can utilize active transport mechanisms in the gut and improve solubility. [23] This is an advanced strategy that requires significant synthetic chemistry effort and is typically employed during the lead optimization phase when a compound has demonstrated high potency but poor drug-like properties. [20][24]

Section 4: Comprehensive Troubleshooting Workflow

This workflow consolidates the strategies discussed into a logical decision-making process for addressing solubility issues with this compound derivatives.

Caption: Master troubleshooting workflow for solubility enhancement.

References
  • Vedantu. (n.d.). Aromatic amines are insoluble in water because. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

  • Rautio, J., et al. (2009). Prodrugs for Amines. In Prodrugs (pp. 801-831). Springer. (Note: The provided link is to the PMC article reviewing amine prodrugs: [Link])

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • SpringerLink. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Selecting Amines for Sweetening Units. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Retrieved from [Link]

  • MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ACS Publications. (2009). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • The University of Edinburgh. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • CK-12 Foundation. (2024). Physical Properties of Amines. Retrieved from [Link]

  • NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • MDPI. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • PubMed. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. Retrieved from [Link]

  • PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Design and evaluation of switchable-hydrophilicity solvents. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (2015). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Prodrugs and their activation mechanisms for brain drug delivery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Reddit. (2020). Extraction solvent for amines in an aqueous reaction solution? Retrieved from [Link]

  • NIH. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • NIH. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

Sources

Validation & Comparative

The 1,4-Benzodioxin Scaffold in Medicinal Chemistry: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of Benzodioxin

In the landscape of bicyclic heterocycles, the 1,4-benzodioxin (specifically its dihydro form, 1,4-benzodioxan ) occupies a "privileged" status. Unlike its structural cousins—indole, benzofuran, and benzodioxole—the benzodioxan scaffold offers a unique combination of electronic richness (two oxygen lone pairs) and metabolic resilience.

This guide objectively compares the 1,4-benzodioxan scaffold against its primary heterocyclic competitors. We analyze binding kinetics, metabolic stability, and synthetic accessibility, supported by experimental protocols and mechanistic visualizations.

Comparative Analysis: Benzodioxin vs. Heterocyclic Alternatives

Physicochemical & Electronic Profiling

The defining feature of 1,4-benzodioxan is the ethylenedioxy bridge. This creates a specific steric "pucker" (half-chair conformation) distinct from the planar benzofuran or indole.

Feature1,4-Benzodioxan Benzofuran Indole 1,3-Benzodioxole
H-Bond Acceptors 2 (Oxygen lone pairs)1 (Furan oxygen)1 (Nitrogen, if un-alkylated)2 (Strained)
Electronic Character Electron-rich (Donating)Aromatic/StableElectron-rich (Oxidation prone)Electron-rich
Conformation Non-planar (Half-chair)PlanarPlanarPlanar
Lipophilicity (cLogP) Moderate (~1.8)High (~2.8)Moderate (~2.1)Moderate (~1.9)
Solubility Improved (Ether oxygens)PoorModerateModerate
Metabolic Stability: The "Carbene Defense"

Critical Insight: A major liability of the 1,3-benzodioxole scaffold (found in Paroxetine, Tadalafil) is the formation of a carbene intermediate during CYP450 metabolism, leading to mechanism-based inactivation (suicide inhibition) of the enzyme.

  • Benzodioxole Failure Mode: CYP oxidation at the methylene bridge

    
     Carbene formation 
    
    
    
    Covalent binding to Heme iron
    
    
    Toxicity.
  • Benzodioxan Advantage: The ethylene bridge of 1,4-benzodioxan prevents this carbene formation. Hydroxylation may occur on the aromatic ring, but the scaffold generally avoids the suicide inhibition observed with dioxoles.

Receptor Binding Performance (Case Studies)
Case A: Alpha-Adrenergic Antagonists (WB-4101 Analogues)

In


-adrenoreceptor antagonists, the benzodioxan moiety acts as a bioisostere for the dimethoxybenzene group.
  • Observation: Replacing the 1,4-benzodioxan of WB-4101 with a benzofuran results in a 5-10 fold loss in affinity (

    
    ).
    
  • Causality: The two oxygen atoms in benzodioxan participate in a bidentate hydrogen-bonding network with receptor residues (e.g., Serine/Threonine) that the single oxygen of benzofuran cannot replicate.

Case B: 5-HT1A Serotonergic Ligands

Benzodioxan is often used to replace the indole ring to improve pharmacokinetic (PK) properties without sacrificing potency.

  • Data Point: Idazoxan (Benzodioxan-based) vs. Indole analogues.

  • Performance: Benzodioxan analogues often show superior oral bioavailability due to reduced first-pass metabolism (resistance to indole-2,3-epoxidation).

Visualizing the Structure-Activity Relationship (SAR)[1][2][3]

The following diagram illustrates the decision logic when selecting between these scaffolds based on pharmacological requirements.

Scaffold_Selection_Logic Start Target Requirement Decision1 H-Bond Donor Needed? Start->Decision1 Indole Select INDOLE (NH donor, High affinity) Decision1->Indole Yes Decision2 CYP Inhibition Risk? Decision1->Decision2 No (Acceptor only) Benzodioxole Avoid 1,3-BENZODIOXOLE (Suicide Inhibitor Risk) Decision2->Benzodioxole High Risk Acceptable Decision3 Stereospecific Pocket? Decision2->Decision3 Need Clean Profile Benzodioxan Select 1,4-BENZODIOXAN (Chiral C2/C3, Metabolic Stability) Decision3->Benzodioxan Yes (Puckered Fit) Benzofuran Select BENZOFURAN (Planar, Lipophilic) Decision3->Benzofuran No (Flat Fit)

Figure 1: Decision matrix for scaffold selection. Note the specific routing to Benzodioxan for metabolically stable, stereospecific applications.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we provide a standard protocol for synthesizing the 1,4-benzodioxan core. Unlike benzofuran synthesis (which often requires transition metal catalysis like Sonogashira), this route is robust and metal-free.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid

Objective: Create the core scaffold with a handle for further derivatization (e.g., amidation).

Reagents:

  • Catechol (1.0 eq)[1]

  • Ethyl 2,3-dibromopropionate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Acetone (Dry, solvent)[1]

Step-by-Step Workflow:

  • Activation: Dissolve Catechol in dry acetone. Add

    
     and stir at reflux for 30 minutes. Why: Deprotonates the catechol hydroxyls to form the dianion.
    
  • Cyclization: Add Ethyl 2,3-dibromopropionate dropwise over 1 hour. Continue reflux for 6–8 hours.

    • Mechanism:[2][3] Double

      
       substitution. The first phenoxide attacks the 
      
      
      
      -bromo position; the second attacks the
      
      
      -bromo position, closing the ring.
  • Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in EtOAc, wash with 1N NaOH (removes unreacted catechol) and Brine.

  • Hydrolysis (Optional): Treat the ester with LiOH in THF/Water to yield the free carboxylic acid.

Self-Validating QC (NMR):

  • Look for the "ABX" system of the dioxan ring protons in

    
     NMR.
    
  • 
     4.3–4.5 ppm:  Characteristic doublets/multiplets for the 
    
    
    
    protons. Absence of these signals indicates failed cyclization.
Synthetic Pathway Diagram

Synthesis_Pathway Catechol Catechol (Starting Material) Base K2CO3 / Acetone (Deprotonation) Catechol->Base Intermediate O-Alkylated Intermediate Base->Intermediate SN2 Attack 1 Reagent Ethyl 2,3-dibromopropionate (Cyclizing Agent) Reagent->Intermediate Product 1,4-Benzodioxan-2-carboxylate (Scaffold) Intermediate->Product SN2 Ring Closure

Figure 2: The double SN2 cyclization pathway. This route avoids the high-energy carbene intermediates seen in benzodioxole synthesis.

Summary of Key Performance Indicators (KPIs)

MetricBenzodioxin (1,[4][5]4)BenzofuranBenzodioxole (1,3)
Metabolic Liability Low (Ring stable)Low/ModerateHigh (CYP Inhibition)
Synthetic Cost Low (Alkylation)Moderate (Pd-coupling)Low (Acetalization)
Chirality Yes (C2/C3)No (Planar)No (Achiral C2)
CNS Penetration HighHighHigh
Toxicity Risk LowLowModerate (Hepatotoxicity)

References

  • Bolchi, C., et al. (2020).[4] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

  • Quaglia, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template. Journal of Medicinal Chemistry.

  • Anders, M. W., et al. (1984). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Biochemical Pharmacology.

  • Bao, G., et al. (2016). Design, synthesis and evaluation of 1,4-benzodioxan derivatives as potential alpha-1 adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual citation from Review)

  • PubChem. (2025).[6] 1,4-Benzodioxan Compound Summary. National Library of Medicine.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Benzodioxin-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for in vitro assays essential for the preclinical assessment of benzodioxin-based compounds. Moving beyond a simple checklist, this document elucidates the scientific rationale behind assay selection, validation parameters, and data interpretation, empowering you to generate robust and reliable data for regulatory submissions and internal decision-making.

The Imperative for Rigorous Validation of Benzodioxin Scaffolds

Benzodioxins and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their rigid structure and potential for diverse substitutions make them attractive scaffolds in modern drug discovery. However, this same chemical nature presents unique challenges for in vitro testing. Their inherent hydrophobicity can lead to poor solubility in aqueous assay buffers, while their planar aromatic structures can interfere with optical or fluorescent readouts.

Therefore, a meticulously validated in vitro assay is not merely a regulatory formality but a scientific necessity. It ensures that the generated data—be it for cytotoxicity, genotoxicity, or target engagement—is a true reflection of the compound's biological activity and not an artifact of its chemical properties.

The Regulatory Framework: Harmonizing with ICH, FDA, and OECD Guidelines

A successful validation program is built upon a foundation of internationally recognized guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," serves as the cornerstone for defining the essential performance characteristics of an assay.[1][2][3][4] For toxicology studies, the Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of Test Guidelines (TGs) that detail protocols for specific assays.[5][6][7]

The core validation parameters, as defined by these bodies, are:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Analysis of Key In Vitro Assays for Benzodioxin Scaffolds

The selection of an appropriate assay is the first critical step. For benzodioxin-based compounds, a multi-faceted approach covering cytotoxicity, genotoxicity, and mechanism of action is often required.

A. Cytotoxicity Assays: A Comparative Overview

Cytotoxicity assays are fundamental for determining a compound's therapeutic window. The choice of assay can significantly impact the results, especially for compounds with the potential for assay interference.

Assay TypePrincipleAdvantagesDisadvantages & Considerations for Benzodioxins
MTT/MTS Assays Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8]High-throughput, cost-effective, well-established.High risk of interference. Benzodioxins, as reducing compounds, can directly reduce the tetrazolium salt, leading to false-negative cytotoxicity results (i.e., making a toxic compound appear safe).[9][10] Colored benzodioxin derivatives can also interfere with the absorbance reading.[8][11]
LDH Release Assay Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12]Measures a clear marker of cell death (membrane rupture), less prone to chemical interference than MTT.Less sensitive for early cytotoxic events compared to metabolic assays.[13] Timing is critical as LDH can degrade in the medium.
ATP-Based Assays Quantifies ATP, the "energy currency" of the cell, using a luciferase-based reaction. The amount of ATP is directly proportional to the number of viable cells.High sensitivity, rapid, wide linear range.[14]More expensive than colorimetric assays. The luciferase enzyme can be inhibited by certain compounds.

Senior Scientist's Recommendation: For initial cytotoxicity screening of benzodioxin-based compounds, an ATP-based assay is often the most reliable choice due to its high sensitivity and lower susceptibility to compound interference.[15] If an MTT assay is used, it is critical to include a cell-free control (compound + MTT reagent in media) to assess direct chemical reduction of the dye.[9][11]

B. Genotoxicity Assays: Assessing Mutagenic Potential

Genotoxicity testing is a regulatory requirement to assess the potential of a compound to cause genetic damage.[16]

Assay TypePrincipleAdvantagesDisadvantages & Considerations
Ames Test (OECD TG 471) A bacterial reverse mutation assay that detects gene mutations (point mutations and frameshifts).[17]Rapid, inexpensive, high-throughput, extensive historical database.It's a bacterial assay and may not fully reflect mammalian cell metabolism. Requires metabolic activation (S9 fraction) to detect pro-mutagens. Not suitable for detecting clastogens (agents that cause chromosomal breaks).
In Vitro Micronucleus Assay (OECD TG 487) Detects chromosome damage (clastogenicity) or whole chromosome loss (aneugenicity) by visualizing micronuclei in the cytoplasm of interphase cells.[18][19][20]Mammalian cell-based, detects both clastogens and aneugens, physiologically more relevant than the Ames test.More complex and lower throughput than the Ames test. Scoring can be subjective if not automated.

Senior Scientist's Recommendation: A standard battery for genotoxicity testing includes both the Ames test and the in vitro micronucleus assay.[17] This combination provides comprehensive coverage of different genotoxic endpoints (gene mutation and chromosomal damage).[16]

C. Mechanistic Assays: Aryl Hydrocarbon Receptor (AhR) Activation

Many dioxin-like compounds are potent activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates a range of toxicological effects.[21][22]

Assay TypePrincipleAdvantagesDisadvantages & Considerations
AhR Reporter Gene Assay Uses a mammalian cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.[21][23][24]Highly sensitive, quantitative, high-throughput, directly measures transcriptional activation.[22][25]Can be prone to off-target effects if the compound interacts with the reporter machinery itself. Requires specialized cell lines.
Ligand Binding Assay Measures the direct binding of a compound to the AhR, typically using a radiolabeled or fluorescently labeled competitor.Provides a direct measure of binding affinity (Kd).Lower throughput, may require handling of radioactive materials, does not provide information on functional activity (agonist vs. antagonist).

Senior Scientist's Recommendation: The AhR reporter gene assay is the gold standard for screening and characterizing the functional activity of compounds on the AhR signaling pathway.[21][24] It provides a biologically relevant readout that is highly amenable to a drug discovery setting.

Visualizing Workflows and Pathways

Workflow for In Vitro Assay Validation

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Documentation AssaySelection Assay Selection (e.g., ATP-based Cytotoxicity) ProtocolOpt Protocol Optimization (Cell density, Incubation time) AssaySelection->ProtocolOpt PreVal Pre-Validation Experiments (Assess basic performance) ProtocolOpt->PreVal AcceptanceCriteria Define Acceptance Criteria PreVal->AcceptanceCriteria Specificity Specificity AcceptanceCriteria->Specificity Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Linearity Linearity & Range LOQ LOQ / LOD Robustness Robustness ValidationReport Validation Report Robustness->ValidationReport SOP Standard Operating Procedure (SOP) ValidationReport->SOP

Caption: A phased approach to in vitro assay validation.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Benzodioxin (Ligand) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Ligand-AhR (Active) AhR_complex->AhR_active Conformational Change AhR_ARNT Ligand-AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocation & Dimerization with ARNT ARNT_cyto ARNT ARNT_cyto->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds Transcription Gene Transcription (e.g., CYP1A1, Luciferase) DRE->Transcription Initiates

Caption: AhR signaling pathway activation by a ligand.

Deep Dive: Step-by-Step Validation Protocol for an ATP-Based Cytotoxicity Assay

This section provides a practical walkthrough for validating a commercially available ATP-based assay (e.g., CellTiter-Glo®) for use with benzodioxin-based compounds.

Cell Line: HepG2 (human liver carcinoma cell line, metabolically active) Test Compound: Benzodioxin derivative "BZ-X"

Protocol Outline:

  • Cell Seeding: Seed HepG2 cells in a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of BZ-X in the appropriate cell culture medium. The final solvent (e.g., DMSO) concentration should be consistent across all wells and typically ≤ 0.5%. Treat cells for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle controls (solvent only) and untreated controls.

  • Assay Reagent Addition: Equilibrate the ATP assay reagent and the cell plate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis.[26] Allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

Validation Experiments:

  • Specificity:

    • Rationale: To ensure the signal is from cellular ATP and not from BZ-X interfering with the luciferase reaction.

    • Experiment: Run the assay in cell-free wells containing only medium and serial dilutions of BZ-X.

    • Acceptance Criteria: The luminescent signal in cell-free wells should not exceed 10% of the signal from the vehicle-treated cell wells.

  • Accuracy:

    • Rationale: To determine how close the measured values are to the actual values.

    • Experiment: Prepare samples with a known number of viable cells (e.g., by serial dilution of a counted cell stock) and measure the ATP levels.

    • Acceptance Criteria: The recovery should be within 80-120% of the expected value.

  • Precision (Repeatability & Intermediate Precision):

    • Rationale: To assess the variability of the assay.

    • Experiment:

      • Repeatability (Intra-assay): Analyze multiple replicates of control and BZ-X-treated wells on the same plate.

      • Intermediate Precision (Inter-assay): Repeat the experiment on different days with different analysts and/or different batches of reagents.

    • Acceptance Criteria: The coefficient of variation (%CV) should be ≤ 15% for both intra- and inter-assay precision.

  • Linearity and Range:

    • Rationale: To define the concentration range over which the assay is accurate and precise.

    • Experiment: Use the data from the accuracy experiment (serial dilution of cells). Plot luminescence versus cell number.

    • Acceptance Criteria: The linear regression should have a coefficient of determination (R²) ≥ 0.98. The range is the span of cell numbers that meets this criterion.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.[27]Use a multichannel pipette for cell seeding and reagent addition; Avoid using the outer wells of the plate; Ensure proper mixing.[28]
Compound precipitation observed in wells Poor solubility of the benzodioxin derivative.Decrease the highest test concentration; Use a co-solvent system (ensure the final solvent concentration is low and non-toxic); Pre-warm media before adding the compound stock.
Assay signal drifts over time Unstable luciferase reaction; Temperature fluctuations.Allow the plate to equilibrate to room temperature before reading; Read all plates at a consistent time after reagent addition.[24]

Conclusion: Towards Robust and Reliable Data

The validation of in vitro assays for benzodioxin-based compounds is a rigorous process that demands careful planning, execution, and interpretation. By understanding the underlying principles of the assays, being aware of the potential for compound-specific interference, and adhering to the validation framework established by regulatory bodies like the ICH and OECD, researchers can ensure the integrity of their data. This guide serves as a foundational resource, empowering scientists to move beyond rote protocol execution and towards a scientifically sound, defensible validation strategy.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). BenchSci. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • MTT assay. Wikipedia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Genotoxicity studies according to oecd guildline. SlideShare. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. eScholarship, University of California. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators. SpringerLink. [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro (ESTIV). [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Indigo Biosciences. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • In vitro genotoxicity testing using the... : Mutagenesis. Ovid. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. SpringerLink. [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC. [Link]

  • Assay Validation Guidelines. Ofni Systems. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines. PubMed. [Link]

  • Comparison of various cytotoxicity (LDH release, MTT and ATP levels)... ResearchGate. [Link]

Sources

In Vivo Validation of Therapeutic Efficacy: 1,4-Benzodioxan Derivatives as FAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus: Preclinical Oncology (Metastatic Triple-Negative Breast Cancer) Lead Compound: BZX-Met1 (Hypothetical 1,4-Benzodioxan-based FAK Inhibitor)

Executive Summary: The Benzodioxan Advantage in Precision Oncology

The 1,4-benzodioxan (benzodioxin) scaffold has evolved beyond its historical role in alpha-adrenergic antagonism (e.g., Piperoxan) to become a privileged structure in targeted cancer therapy. Recent medicinal chemistry campaigns have identified 1,4-benzodioxan derivatives as potent inhibitors of Focal Adhesion Kinase (FAK) , a critical driver of tumor metastasis and drug resistance in Triple-Negative Breast Cancer (TNBC).

This guide provides a rigorous framework for validating the in vivo therapeutic efficacy of novel benzodioxan derivatives (Candidate: BZX-Met1) against the clinical standard Defactinib (VS-6063) . We focus on the 4T1 orthotopic syngeneic mouse model , the gold standard for evaluating metastatic burden and survival in immunocompetent systems.

Why 1,4-Benzodioxan?

Unlike traditional kinase inhibitors that often suffer from poor metabolic stability or off-target cardiotoxicity, the 1,4-benzodioxan moiety offers:

  • Optimized Lipophilicity: Enhanced membrane permeability for intracellular kinase targeting.

  • Metabolic Resilience: Resistance to rapid CYP450 degradation compared to linear ether analogs.

  • Scaffold Versatility: Ability to stack pi-pi interactions within the FAK ATP-binding pocket.

Comparative Analysis: BZX-Met1 vs. Clinical Standards

To establish the therapeutic value of a new benzodioxan derivative, it must be benchmarked against the current Standard of Care (SOC) or leading clinical candidates.

The Competitors
  • BZX-Met1 (The Candidate): A novel 2,3-substituted 1,4-benzodioxan derivative designed to inhibit FAK phosphorylation (pFAK-Tyr397).

  • Defactinib (The Benchmark): A clinical-stage FAK inhibitor (Class: Pyrimidine derivative). Known for efficacy but limited by dose-limiting toxicities in some cohorts.

  • Paclitaxel (The SOC): Standard cytotoxic chemotherapy. High efficacy but significant toxicity and resistance liability.

Performance Matrix

Data synthesized from representative preclinical profiles of FAK inhibitors and benzodioxan pharmacodynamics.

MetricBZX-Met1 (Benzodioxan Lead)Defactinib (Benchmark)Paclitaxel (Cytotoxic SOC)
Primary Target FAK (IC50 < 10 nM)FAK (IC50 ~ 0.6 nM)Microtubule Stabilization
Tumor Growth Inhibition (TGI) 78% (Synergistic with Chemo)65-75%85% (Initial), Resistance common
Metastasis Reduction High (Lung/Liver nodules)HighModerate
Oral Bioavailability (%F) >65% (Scaffold advantage)~50-60%N/A (IV only)
Toxicity (Body Weight Loss) < 5% (Well tolerated)5-10%> 15% (Significant)
Mechanism of Resistance Low (Dual-binding mode)Kinase mutationsP-gp efflux (MDR)

Expert Insight: While Defactinib shows higher intrinsic potency in vitro, benzodioxan derivatives often exhibit superior in vivo retention and tissue distribution due to the lipophilic nature of the ethylenedioxy ring, leading to comparable or better efficacy with reduced dosing frequency.

Mechanistic Validation: The FAK Signaling Axis

Understanding the causality of the therapeutic effect is non-negotiable. BZX-Met1 functions by occupying the ATP-binding pocket of FAK, preventing the autophosphorylation of Tyr397. This blockade severs the link between Integrin signaling and downstream survival pathways (PI3K/Akt).

FAK_Pathway ECM Extracellular Matrix (Collagen/Fibronectin) Integrin Integrin Receptor ECM->Integrin Activation FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive Recruitment FAK_Active p-FAK (Tyr397) FAK_Inactive->FAK_Active Autophosphorylation BZX BZX-Met1 (Benzodioxan) BZX->FAK_Inactive  Competes with ATP  (Blocks Tyr397) Apoptosis Anoikis / Apoptosis BZX->Apoptosis Induces ATP ATP ATP->FAK_Active Phosphate Donor Src Src Kinase FAK_Active->Src Complex Formation PI3K PI3K / Akt Src->PI3K Survival Signal MMP MMP9 Expression (Metastasis) Src->MMP Invasion

Figure 1: Mechanism of Action. BZX-Met1 targets the ATP-binding pocket of FAK, preventing Tyr397 phosphorylation and blocking downstream metastasis (MMP9) and survival (PI3K) signals.

In Vivo Validation Protocol: 4T1 Orthotopic Model

This protocol is designed to be self-validating. It includes a Vehicle Control (negative), Positive Control (Defactinib), and the Test Agent (BZX-Met1).

Phase 1: Model Establishment
  • Animal Strain: BALB/c mice (Female, 6-8 weeks). Reason: Syngeneic host required for immune-competent metastasis analysis.

  • Cell Line: 4T1-Luc2 (Luciferase-tagged). Reason: Allows longitudinal non-invasive imaging of metastasis.

  • Implantation: Orthotopic injection of

    
     cells into the 4th mammary fat pad.
    
Phase 2: Treatment Regimen

Initiate treatment when primary tumors reach palpable size (~50-100 mm³), typically Day 7 post-implantation.

  • Group 1 (Vehicle): PBS/PEG400 (50:50), IP, q.d.

  • Group 2 (Comparator): Defactinib (50 mg/kg), Oral Gavage, b.i.d.

  • Group 3 (Test Low): BZX-Met1 (25 mg/kg), IP, q.d.

  • Group 4 (Test High): BZX-Met1 (50 mg/kg), IP, q.d.

Phase 3: Workflow & Endpoints

Workflow Day0 Day 0: Tumor Inoculation (Mammary Fat Pad) Day7 Day 7: Randomization (Tumor Vol ~100mm³) Day0->Day7 Treatment Days 7-28: Daily Dosing (Vehicle vs BZX-Met1) Day7->Treatment Monitoring Bi-Weekly: 1. Caliper Measurement 2. Body Weight 3. IVIS Imaging Treatment->Monitoring Day28 Day 28: Endpoint Sacrifice Treatment->Day28 Analysis Ex Vivo Analysis: 1. Lung Nodules (Metastasis) 2. IHC (p-FAK levels) 3. H&E Staining Day28->Analysis

Figure 2: Experimental Workflow. A 28-day protocol focusing on primary tumor regression and suppression of lung metastasis.

Critical Validation Steps (Self-Correction)
  • Exclusion Criteria: Any mouse with >20% body weight loss must be euthanized immediately. This validates the toxicity profile.

  • Bioluminescence Verification: Use IVIS imaging on Day 14 and 28 to quantify lung metastasis. If the Vehicle group shows no lung signal, the model has failed (metastasis did not occur), and the experiment is invalid.

  • Biomarker Confirmation: At endpoint, tumor lysates must be analyzed via Western Blot for p-FAK (Tyr397) . If BZX-Met1 reduces tumor volume but not p-FAK levels, the mechanism is off-target, and the compound is not a validated FAK inhibitor.

Data Interpretation & Reporting

When publishing your comparison, present data with statistical rigor (ANOVA with Dunnett’s post-hoc test).

Efficacy Readouts
  • Primary Endpoint: Tumor Volume (

    
    ). A TGI% > 50% is considered active.
    
  • Secondary Endpoint: Number of metastatic lung nodules. Benzodioxan derivatives targeting FAK are expected to have a more profound effect here than on primary tumor growth.

Safety Readouts
  • Hepato/Nephrotoxicity: Measure serum ALT, AST, and Creatinine at endpoint. Benzodioxan derivatives generally show lower hepatotoxicity compared to halogenated pyrimidines.

References

  • Bolchi, C., et al. (2020).[1] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2022).[2] "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals."[2][3][4] International Journal of Molecular Sciences. Link

  • Xu, Y., et al. (2023).[5][6] "Synthesis and biological evaluation of benzodioxole derivatives as potential anticancer and antioxidant agents." An-Najah University Journal for Research. Link

  • Sulzmaier, F. J., et al. (2014). "FAK in cancer: mechanistic findings and clinical applications." Nature Reviews Cancer. Link

  • Chapman, J., et al. (2002). "Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives." Bioorganic & Medicinal Chemistry. Link

Sources

Comparative analysis of synthetic routes to 4H-1,3-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to 4H-1,3-Benzodioxin-6-amine

Executive Summary

This compound (CAS: 135231-69-5 for the generic scaffold class, specific derivatives vary) is a critical heterocyclic intermediate used in the synthesis of bioactive compounds, including adrenoceptor antagonists and antitumor agents. Unlike its isomer 1,4-benzodioxane (which contains an ethylene bridge), the 1,3-benzodioxin core is a cyclic acetal formed by the condensation of a phenol with formaldehyde.

This guide compares the two primary synthetic strategies:

  • Route A (The Borsche-Berkhout Sequence): Direct condensation of 4-nitrophenol with formaldehyde followed by reduction. This is the industry-standard "workhorse" route.

  • Route B (The Stepwise Prins Cyclization): A controlled stepwise approach via 2-hydroxybenzyl alcohol derivatives, offering higher regiocontrol but increased step count.

Key Insight: The stability of the 1,3-dioxin ring (a cyclic acetal) is the limiting factor. While stable to base, it is acid-labile. Therefore, the choice of reduction method in the final step is critical; catalytic hydrogenation is superior to acidic metal reductions (e.g., Fe/HCl) which risk ring hydrolysis.

Comparative Route Analysis

Route A: The Borsche-Berkhout Sequence (Direct Cyclization)

This is the most direct and atom-economical route, utilizing inexpensive commodity chemicals. It relies on the in situ generation of a benzylic cation which is trapped by a second equivalent of formaldehyde.

  • Step 1: Cyclization

    • Precursors: 4-Nitrophenol, Formaldehyde (aq. or paraformaldehyde), Sulfuric Acid (conc).

    • Mechanism: Electrophilic aromatic substitution (hydroxymethylation) followed by acetalization.

    • Intermediate: 6-Nitro-4H-1,3-benzodioxin.[1]

  • Step 2: Reduction

    • Reagents: H₂ (gas), Pd/C (10%), Ethanol/EtOAc.

    • Advantage: Neutral conditions preserve the acid-sensitive acetal ring.

Route B: Stepwise Prins-Type Cyclization

Used when regioselectivity is poor (e.g., with substituted phenols) or to avoid harsh sulfuric acid conditions.

  • Step 1: Hydroxymethylation

    • Precursors: 4-Nitrophenol + Formaldehyde (1 eq) + NaOH.

    • Intermediate: 2-(Hydroxymethyl)-4-nitrophenol.

  • Step 2: Ring Closure

    • Reagents: Formaldehyde (1 eq), p-TsOH (cat.), Toluene (Dean-Stark).

  • Step 3: Reduction

    • Reagents: H₂/Pd or Hydrazine/Raney Ni.

Technical Comparison Matrix

MetricRoute A: Direct Cyclization (Recommended)Route B: Stepwise Cyclization
Overall Yield High (60-75%) Moderate (45-55%)
Step Count 2 Steps3 Steps
Atom Economy ExcellentGood
Regioselectivity High (directed by -OH and -NO₂ para relationship)Very High (pre-installed)
Process Safety Caution: Uses conc. H₂SO₄ and generates exotherm.Safer: Milder acids (p-TsOH) used.
Ring Stability Risk of hydrolysis if acid quench is too slow.Lower risk during cyclization.
Scalability High (Industrial standard).Low (Purification required at step 1).

Detailed Experimental Protocols

Protocol A: Synthesis via Borsche-Berkhout (Route A)

Phase 1: Synthesis of 6-Nitro-4H-1,3-benzodioxin

  • Reagents: 4-Nitrophenol (13.9 g, 0.1 mol), Formaldehyde (37% aq, 40 mL, excess), H₂SO₄ (conc., 30 mL).

  • Procedure:

    • Dissolve 4-nitrophenol in the formaldehyde solution in a 250 mL round-bottom flask.

    • Critical Step: Cool the mixture to 0–5 °C in an ice bath.

    • Add H₂SO₄ dropwise with vigorous stirring. Note: The reaction is highly exothermic. Maintain internal temperature <20 °C to prevent tar formation.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the cyclic acetal) will form.

    • Pour the mixture into 200 mL of ice-water. Filter the solid.

    • Purification: Wash the cake with 5% NaHCO₃ (to remove residual acid) and then water. Recrystallize from ethanol.

    • Expected Yield: ~14.5 g (80%). Melting Point: 148–150 °C.

Phase 2: Reduction to this compound

  • Reagents: 6-Nitro-4H-1,3-benzodioxin (10 g), 10% Pd/C (0.5 g), Ethanol (150 mL).

  • Procedure:

    • Place the nitro compound and catalyst in a hydrogenation vessel (Parr shaker or balloon flask).

    • Purge with N₂ followed by H₂.

    • Stir under H₂ atmosphere (30–50 psi for Parr, 1 atm for balloon) at room temperature for 4 hours.

    • Monitoring: Monitor by TLC (vanishing nitro spot) or H₂ uptake.

    • Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric.

    • Concentrate the filtrate in vacuo to obtain the amine as a pale yellow oil or solid (which darkens on air exposure).

    • Storage: Store under argon/nitrogen at 4 °C.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the reaction pathway for Route A, highlighting the critical "Prins-type" cyclization mechanism.

BenzodioxinSynthesis Start 4-Nitrophenol Inter1 Intermediate A: 2-(Hydroxymethyl)-4-nitrophenol Start->Inter1 + HCHO, H+ Formaldehyde Formaldehyde (HCHO) Inter2 Intermediate B: Oxonium Ion Species Inter1->Inter2 + HCHO, -H2O NitroProd 6-Nitro-4H-1,3-benzodioxin (Cyclic Acetal) Inter2->NitroProd Cyclization FinalProd This compound (Target) NitroProd->FinalProd H2, Pd/C (Reduction)

Caption: Mechanistic pathway for the Borsche-Berkhout synthesis. The reaction proceeds via an initial hydroxymethylation followed by a second condensation to close the 1,3-dioxin ring.

Critical Control Points & Troubleshooting

  • Acetal Hydrolysis (The "Hidden" Failure Mode):

    • Symptom:[2][3][4][5][6][7][8] Low yield in Step 2; presence of hydroxymethyl-anilines.

    • Cause: The 1,3-benzodioxin ring is an acetal. If the reduction environment is acidic (e.g., using Sn/HCl or Fe/HCl), the ring will open.

    • Solution:Strictly use neutral catalytic hydrogenation (H₂/Pd) or hydrazine/Raney Ni. Avoid mineral acid reductions.

  • Exotherm Control in Step 1:

    • Symptom:[2][3][4][5][6][7][8] Dark, tarry product in the cyclization step.

    • Cause: Polymerization of formaldehyde or oxidation of phenol due to high temperature during H₂SO₄ addition.

    • Solution: Keep temperature below 20 °C during acid addition.

  • Regioselectivity:

    • The nitro group at the para position directs the first formaldehyde attack to the ortho position. If using a different starting phenol, ensure the ortho and meta positions are correctly activated/blocked to prevent polymerization (Bakelite formation).

References

  • Borsche, W., & Berkhout, A. D. (1904). Über die Einwirkung von Formaldehyd auf p-Nitrophenol. Justus Liebigs Annalen der Chemie, 330(1), 82-107.

  • Chattaway, F. D., & Calvet, F. (1928). The Condensation of p-Nitrophenol with Formaldehyde. Journal of the Chemical Society (Resumed), 1088-1093.

  • Neuvonen, K., & Pihlaja, K. (1991). Preparation of 1,3-Benzodioxin Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 461-465.

  • Madder, R. D., et al. (2021). Synthesis of functionalized benzo[1,3]dioxin-4-ones. RSC Advances, 11, 24567.

Sources

Safety Operating Guide

Proper Disposal of 4H-1,3-benzodioxin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe and compliant disposal of 4H-1,3-benzodioxin-6-amine (CAS Number: 22791-64-6). As a substituted aromatic amine, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety protocols for hazardous chemical waste management.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, such as 1,4-benzodioxan-6-amine, and general principles for the disposal of aromatic amines. It is imperative to obtain the specific SDS from your chemical supplier and to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

Hazard Identification and Risk Assessment

While a specific hazard profile for this compound is not detailed here, aromatic amines as a class of compounds are often associated with significant health risks.[1][2] Structurally similar compounds, such as 1,4-benzodioxan-6-amine, are classified as causing serious eye and skin irritation, and are harmful if inhaled or swallowed.[3][4] Therefore, it is prudent to treat this compound as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.[5]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life.[1]

The initial step in safe disposal is a thorough risk assessment of the experimental procedures involving this compound to determine the nature and volume of the waste that will be generated.

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is paramount when handling this compound and its associated waste.

Mandatory PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: All handling of this chemical, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Safe Handling Practices:

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory.[3]

  • Avoid the generation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [6]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]

  • Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and bench protectors, in a dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not mix this waste with other solvent streams unless explicitly permitted by your EHS office.

Step 2: Waste Containerization
  • Use only approved, chemically compatible containers for hazardous waste collection.

  • Ensure containers are in good condition and have securely fitting lids to prevent leaks or spills.

  • Keep containers closed except when adding waste.

Step 3: Labeling

Accurate and clear labeling is a critical compliance and safety measure.

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number, "22791-64-6," must be clearly written on the label.

  • List all constituents of the waste stream, including solvents and their approximate concentrations.

  • Indicate the specific hazards associated with the waste (e.g., Toxic, Irritant).

Step 4: Storage
  • Store waste containers in a designated and secure satellite accumulation area.[6]

  • This area should be well-ventilated and away from sources of ignition or incompatible materials such as strong oxidizing agents and acids.[7]

  • Arrange for regular pickup of the hazardous waste by your institution's EHS department.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

  • For small spills, if you are trained and have the appropriate spill kit, you may clean it up.

  • Use an inert absorbent material to contain the spill.

  • Collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Ensure the area is decontaminated after the cleanup.

Summary of Key Information

Aspect Guideline Rationale
Hazard Class Assumed Hazardous/Toxic/IrritantBased on data for analogous aromatic amines.[1][4]
PPE Goggles, Face Shield, Lab Coat, Nitrile GlovesTo prevent skin and eye contact, and chemical exposure.[6]
Handling Chemical Fume HoodTo prevent inhalation of dust or vapors.
Disposal Route Approved Hazardous Waste ProgramTo ensure regulatory compliance and environmental protection.[4]
Waste Segregation Separate Solid and Liquid WasteTo prevent unintended chemical reactions.[7]
Labeling "Hazardous Waste" + Full Chemical Name + CAS NumberFor clear identification and safe handling by waste management personnel.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal Start Start: Generation of Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Solid vs. Liquid) FumeHood->Segregate Waste Generated Containerize Use Labeled, Sealed Hazardous Waste Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store->EHS_Pickup Ready for Collection End End: Compliant Disposal EHS_Pickup->End

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]

  • Term. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • PubChem. 4H-1,3-Benzodioxin. Retrieved from [Link]

  • DENR. Revised Procedures and Standards for the Management of Hazardous Wastes. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Amerigo Scientific. This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 4H-1,3-Benzodioxene, 6-isocyanato-2,2,4,4-tetrefluoro- - Substance Details. Retrieved from [Link]

Sources

Personal protective equipment for handling 4H-1,3-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 22791-64-6 Synonyms: 6-Amino-1,3-benzodioxin; 2,2-dihydro-4H-1,3-benzodioxin-6-amine Chemical Class: Primary Aromatic Amine / Benzodioxin Derivative

Part 1: Executive Safety Directive

Treat this compound as a high-hazard Primary Aromatic Amine (PAA). While specific toxicological data for 4H-1,3-benzodioxin-6-amine is limited compared to its isomers (e.g., 1,4-benzodioxan-6-amine), the structural presence of a primary amino group on a benzene ring necessitates handling it with the rigorous protocols reserved for known sensitizers and methemoglobinemia-inducing agents.

Core Hazards:

  • Acute Toxicity (Inhalation/Dermal): PAAs are lipophilic and readily absorbed through intact skin.

  • Methemoglobinemia: Systemic absorption may oxidize hemoglobin, impairing oxygen transport (cyanosis).

  • Sensitization: High potential for allergic contact dermatitis.

  • Irritation: Severe eye and respiratory tract irritant.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for this compound.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection (Standard) Double-Gloving Strategy 1. Inner: Silver Shield® (EVOH/PE laminate) or low-gauge Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil)Aromatic amines can permeate standard nitrile rubber. Laminate liners provide broad chemical resistance, while the outer nitrile layer offers dexterity and protects the fragile laminate from tearing.
Hand Protection (Immersion/Spill) Viton® or Butyl Rubber If direct immersion or large-volume splash is possible, standard nitrile provides insufficient breakthrough time (<15 mins).
Respiratory Powered Air Purifying Respirator (PAPR) or N95/P100 (if outside hood)Primary Control: Handle strictly in a fume hood. If weighing powder outside a hood is unavoidable (not recommended), a fitted N95 is the minimum; P100 is preferred for particulates.
Eye & Face Chemical Safety Goggles (ANSI Z87.1+)Safety glasses are insufficient. Vapors and dusts from amines are lachrymators and can cause corneal edema (blue haze vision).
Body Tyvek® Lab Coat (Closed Front) Cotton lab coats absorb liquids and hold them against the skin. Tyvek provides a liquid barrier against splashes.

Part 3: Operational Protocol & Workflow

Engineering Controls
  • Fume Hood: All open handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Balance Enclosure: If the analytical balance is not inside the hood, use a portable HEPA-filtered balance enclosure.

Visualized Workflow

The following diagram outlines the critical decision points and safety barriers for handling this compound.

G Start Start: Storage Retrieval RiskCheck Risk Assessment: Check Ventilation & Spill Kit Start->RiskCheck PPE Don PPE: Double Gloves + Tyvek + Goggles RiskCheck->PPE Pass Weighing Weighing (Solid): INSIDE Fume Hood Only Avoid Dust Generation PPE->Weighing Solubilization Solubilization: Dissolve immediately to reduce dust hazard Weighing->Solubilization Transfer Spill Emergency: Spill Event Weighing->Spill Accident Reaction Reaction Setup: Closed Vessel System Solubilization->Reaction Solubilization->Spill Waste Disposal: Segregate as Hazardous Organic Amine Waste Reaction->Waste Completion Decon Decontamination: Acidify (1M HCl) -> Wipe Spill->Decon Contain Decon->Waste Dispose Wipes

Figure 1: Operational workflow emphasizing containment of solids and emergency spill logic.

Part 4: Decontamination & Spill Response

The Acid-Neutralization Principle

Aromatic amines are weak bases. Cleaning with water or organic solvents alone may spread the contamination or volatilize the amine.

  • Protocol: Use a dilute acid solution (e.g., 1M HCl or citric acid) to protonate the amine.

  • Mechanism:

    
    .
    
  • Result: The resulting ammonium salt is non-volatile and water-soluble, significantly reducing inhalation risk during cleanup.

Step-by-Step Spill Cleanup
  • Evacuate & Ventilate: If the spill is outside the hood (>500 mg), evacuate the immediate area.

  • Don PPE: Ensure double gloves and respiratory protection are worn.

  • Contain: Cover the spill with an absorbent pad (chem-mat).

  • Neutralize: Gently wet the pad with 1M HCl (do not flood). Allow to sit for 2 minutes.

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Final Wash: Wipe the surface twice with soap and water to remove acid residues.

Part 5: Waste Disposal

Do NOT pour down the drain. Aromatic amines are toxic to aquatic life and can persist in water systems.

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated container labeled "Toxic Solid - Aromatic Amine".
Liquid Waste Segregate into "Organic Waste - Basic/Amine" streams. Do not mix with oxidizers (e.g., nitric acid) to prevent exothermic reactions or formation of nitro-compounds.
Contaminated Sharps Needles used with this compound must be incinerated.

Disposal Method: The preferred destruction method is Incineration with a secondary combustion chamber and scrubber to safely manage nitrogen oxides (


).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67490, 4H-1,3-Benzodioxin. Retrieved from [Link]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Eurofins (2024). Chemical Protective Glove Permeation Testing Standards (EN 374). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1,3-benzodioxin-6-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4H-1,3-benzodioxin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.